molecular formula C15H20N2O B1232979 ANAGYRINE

ANAGYRINE

Cat. No.: B1232979
M. Wt: 244.33 g/mol
InChI Key: FQEQMASDZFXSJI-AGIUHOORSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,9S,10S)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one is a natural product found in Thermopsis mongolica, Baptisia bracteata, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

(1R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one

InChI

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12+,13+/m1/s1

InChI Key

FQEQMASDZFXSJI-AGIUHOORSA-N

SMILES

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O

Isomeric SMILES

C1CCN2C[C@H]3C[C@H]([C@@H]2C1)CN4C3=CC=CC4=O

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O

Pictograms

Acute Toxic; Health Hazard

Synonyms

anagyrine

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Biosynthetic Pathway and Analytical Profiling of Anagyrine in Lupinus Species

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Anagyrine is a tetracyclic quinolizidine alkaloid (QA) characterized by an


-pyridone ring system. Predominantly found in North American lupin species (e.g., Lupinus leucophyllus, L. sulphureus) and select Mediterranean species (Anagyris foetida), it is distinct from the common lupanine/sparteine class due to its potent teratogenic activity. In livestock, ingestion during specific gestational windows causes "Crooked Calf Disease" (arthrogryposis) via desensitization of fetal nicotinic acetylcholine receptors (nAChRs).

Conversely, the pharmacological profile of this compound presents opportunities in partial agonist therapies for neurodegenerative disorders. This guide delineates the biosynthetic architecture of this compound, identifying the critical enzymatic checkpoints from the lysine precursor to the final oxidative restructuring. It further provides a standardized, self-validating protocol for its extraction and quantification, ensuring high-fidelity data for agricultural breeding or pharmaceutical sourcing.

Biosynthetic Architecture

The biosynthesis of this compound is a branch of the general quinolizidine alkaloid pathway, which originates from the amino acid L-lysine. The pathway is compartmentalized, initiating in the chloroplast of mesophyll cells before intermediates are transported for modification.

Phase I: Formation of the Quinolizidine Skeleton

The pathway begins with the decarboxylation of L-lysine by Lysine Decarboxylase (LDC) , the first committed step.[1][2] This reaction yields cadaverine, a diamine that undergoes oxidative deamination by Copper Amine Oxidase (CuAO) to form 5-aminopentanal.[1]

This aldehyde intermediate spontaneously cyclizes to form


-piperideine.[1] Two molecules of 

-piperideine condense (likely via an aldol-type reaction facilitated by an acyltransferase-like enzyme) to form the bicyclic intermediate lupinine or proceed to the tetracyclic skeleton of (-)-sparteine and (+)-lupanine .
Phase II: The this compound Branch (Oxidative Restructuring)

The divergence of this compound from the lupanine/sparteine pool involves the dehydrogenation of the A-ring. While lupanine contains a lactam ring, this compound possesses an


-pyridone ring (a dehydrolactam).

Mechanism:

  • Precursor: (+)-Lupanine or 5,6-dehydrolupanine.

  • Enzymatic Action: A stereospecific dehydrogenation occurs at the C-5/C-6 and C-11/C-12 positions.

  • Candidate Enzymes: This step is likely catalyzed by a Cytochrome P450 monooxygenase (CYP) or a specialized flavin-dependent oxidase . This "late-stage oxidation" transforms the saturated piperidone ring of lupanine into the unsaturated pyridone ring of this compound.

Visualization: The this compound Pathway

The following diagram details the flow from Lysine to this compound, highlighting the critical enzymatic nodes.

BiosyntheticPathway cluster_chloroplast Chloroplast (Stromal) Lysine L-Lysine LDC Enz: Lysine Decarboxylase (LDC) Lysine->LDC Cadaverine Cadaverine CuAO Enz: Copper Amine Oxidase (CuAO) Cadaverine->CuAO Piperideine Δ1-Piperideine Sparteine (-)-Sparteine Piperideine->Sparteine Dimerization & Cyclization Lupanine (+)-Lupanine (Tetracyclic Core) Sparteine->Lupanine C-2 Oxidation Oxidase Enz: Putative P450/Dehydrogenase Lupanine->Oxidase This compound (-)-Anagyrine (α-Pyridone) LDC->Cadaverine CuAO->Piperideine Oxidative Deamination & Cyclization Oxidase->this compound A-ring Dehydrogenation (Pyridone Formation)

Figure 1: Step-wise biosynthetic pathway of this compound from L-lysine, highlighting the critical transition from the lupanine core to the alpha-pyridone structure.

Enzymology & Genetic Regulation

Understanding the enzymes allows for targeted manipulation of the pathway.

Enzyme / GeneFunctionMechanism Note
LDC (Lysine Decarboxylase) Decarboxylates L-lysine to Cadaverine.[1][2][3][4]The rate-limiting step. Highly regulated by circadian rhythms (active during light periods).
CuAO (Copper Amine Oxidase) Oxidizes Cadaverine to 5-aminopentanal.[1]Requires Cu²⁺ cofactor. Generates H₂O₂ as a byproduct.
HMT/HLT (Acyltransferases) Esterification of hydroxylated QAs.While not directly forming this compound, these enzymes compete for the lupanine precursor pool.
P450 (Uncharacterized) Conversion of Lupanine to this compound.Hypothesized to be a specific desaturase expressed in L. leucophyllus but absent/silenced in "sweet" L. angustifolius.

Scientific Insight: The presence of this compound is often genetically dominant. In breeding programs, the "pauper" gene in L. angustifolius confers a low-alkaloid (sweet) phenotype by downregulating the upstream LDC and acyltransferase activity, but specific selection against the "this compound-branch" enzymes is required to eliminate teratogenicity while maintaining other agronomic traits.

Technical Workflow: Extraction & Quantification

This protocol is designed for high reproducibility. It utilizes an Acid-Base Liquid-Liquid Extraction (LLE) followed by LC-MS/MS verification.

Optimized Extraction Protocol

Reagents:

  • 0.5 M HCl (Hydrochloric Acid)

  • 2 M NaOH (Sodium Hydroxide)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Internal Standard: Caffeine or Sparteine-d3 (if available)

Step-by-Step Methodology:

  • Lyophilization & Grinding: Freeze-dry fresh plant tissue (leaves/seeds) to arrest enzymatic activity. Grind to a fine powder (<0.5 mm) using a ball mill.

  • Acid Extraction (Protonation):

    • Weigh 100 mg of powder into a 15 mL centrifuge tube.

    • Add 5 mL of 0.5 M HCl . Vortex for 30 seconds.

    • Sonicate for 20 minutes at ambient temperature. Why: This ensures all alkaloids are in their water-soluble salt form (BH+).

    • Centrifuge at 4,000 x g for 10 minutes. Collect supernatant.

  • Basification (Free Base Formation):

    • Adjust the pH of the supernatant to pH > 12 using 2 M NaOH .

    • Check: Solution should turn distinctively yellow/green (depending on chlorophyll content), but the pH strip must read dark blue/purple. Why: Alkaloids must be uncharged (B) to partition into the organic phase.

  • Organic Partitioning:

    • Add 5 mL of Dichloromethane (DCM) .

    • Shake vigorously for 10 minutes (mechanical shaker recommended).

    • Centrifuge at 4,000 x g for 5 minutes to separate phases.

    • Collect the lower organic layer (DCM).

    • Repeat: Perform a second extraction with 3 mL DCM and combine organic layers.

  • Concentration:

    • Evaporate DCM to dryness under a stream of nitrogen at 40°C.

    • Reconstitute residue in 1 mL of Mobile Phase A (0.1% Formic Acid in Water).

LC-MS/MS Quantification Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 or Sciex QTRAP). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B (0-1 min) -> 40% B (6 min) -> 95% B (8 min)
Flow Rate 0.4 mL/min
This compound MRM Precursor: 245.2 m/z -> Product: 98.1 m/z (Quant), 134.1 m/z (Qual)
Retention Time ~4.5 - 5.2 min (system dependent)
Experimental Workflow Diagram

Workflow Sample Plant Tissue (100 mg) AcidExt Acid Extraction (0.5M HCl, pH < 2) Sample->AcidExt Homogenize Basify Basification (NaOH, pH > 12) AcidExt->Basify Supernatant LLE LLE w/ DCM (Partitioning) Basify->LLE Free Base Form Evap N2 Evaporation & Reconstitution LLE->Evap Organic Layer LCMS LC-MS/MS Analysis (MRM: 245.2 > 98.1) Evap->LCMS Inject

Figure 2: Standardized workflow for the extraction and quantification of this compound from Lupinus tissue.

Pharmacological & Toxicological Context

Mechanism of Teratogenicity: this compound acts as a desensitizer of the fetal nicotinic acetylcholine receptor (nAChR). Unlike lupanine, the


-pyridone structure of this compound allows it to cross the placental barrier efficiently and bind with high affinity to fetal neuromuscular junctions.
  • Effect: It induces prolonged desensitization of the receptor, inhibiting fetal movement during critical developmental windows (gestation days 40-70 in cattle).

  • Result: The lack of movement prevents the proper alignment of joints, leading to Arthrogryposis (Crooked Calf Disease).

Therapeutic Potential: Research suggests that the specific partial agonist activity of this compound on


 and 

nAChR subtypes could be repurposed for treating cognitive deficits in schizophrenia or Alzheimer's, provided the teratogenic risks are managed or the molecule is modified to reduce placental transfer.

References

  • Frick, K. M., et al. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science.[5]

  • Mancinotti, D., et al. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation.[5] Natural Product Reports.[5][6]

  • Lee, S. T., et al. (2008). The Effect of Body Condition on Serum Concentrations of Two Teratogenic Alkaloids (this compound and Ammodendrine) From Lupines.[7][8] Journal of Animal Science.[7][8]

  • Green, B. T., et al. (2013). this compound desensitization of peripheral nicotinic acetylcholine receptors. Toxicology and Applied Pharmacology.

  • Bunsupa, S., et al. (2012). Quinolizidine Alkaloid Biosynthesis: Recent Advances and Future Prospects.[5] Frontiers in Plant Science.[5]

Sources

The Solubility Matrix of Anagyrine: A Physicochemical Guide for Extraction and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile of Anagyrine, focusing on its physicochemical properties, extraction mechanics, and analytical behavior.

Executive Summary

This compound (C₁₅H₂₀N₂O) is a tetracyclic quinolizidine alkaloid predominantly found in Anagyris foetida and various Lupinus species. Its pharmacological profile—ranging from teratogenic effects (crooked calf disease) to potential therapeutic applications—demands precise handling during isolation and analysis.

The core challenge in working with this compound lies in its pH-dependent solubility switch . Like most alkaloids, it exists in a duality: a lipophilic free base and a hydrophilic salt. Mastering this switch is the fundamental requirement for high-yield extraction and reproducible High-Performance Liquid Chromatography (HPLC) analysis.[1] This guide provides the physicochemical grounding and protocols necessary to manipulate this compound across organic and aqueous phases.

Physicochemical Fundamentals

To predict this compound’s behavior in solution, one must understand its structural drivers.

  • Molecular Weight: 244.33 g/mol [1]

  • Lipophilicity (LogP): ~1.6 (Computed). This indicates a moderate preference for organic phases in its neutral form, though less lipophilic than its structural analog sparteine (LogP ~3.0) due to the presence of the ketone oxygen.

  • pKa (Estimated): ~9.0–9.5 (Basic Nitrogen). The molecule contains a basic tertiary amine and a non-basic amide-like lactam system.

    • Implication: At pH < 7, the basic nitrogen protonates, carrying a positive charge. At pH > 10, the molecule remains uncharged (neutral).

The Solubility Switch Mechanism

The solubility of this compound is binary, controlled entirely by the pH of the solvent system.

StateChemical FormDominant Phase AffinityKey Solvents
Free Base Neutral (

)
Organic (Lipophilic) Chloroform, Dichloromethane (DCM), Diethyl Ether, Ethanol, Methanol
Salt Cationic (

)
Aqueous (Hydrophilic) Water, Dilute Acids (HCl, H₂SO₄), Acidified Alcohols

Solubility Profile Analysis

Organic Solvents

In its free base form, this compound exhibits high solubility in chlorinated solvents and alcohols.[2]

  • Chloroform / DCM: Excellent solubility. These are the solvents of choice for liquid-liquid extraction (LLE) from basified aqueous solutions.

  • Alcohols (MeOH, EtOH): High solubility. Useful for initial crude extraction from plant matrix but lacks selectivity (extracts chlorophyll and sugars).

  • Hexane/Petroleum Ether: Low to Moderate solubility. Often used for "defatting" (removing lipids) from acidic aqueous extracts where this compound (as a salt) will not dissolve.

Aqueous Systems[1]
  • Neutral Water: Practically insoluble as a free base.

  • Acidic Water (pH < 3): Highly soluble. The formation of this compound Hydrochloride (or Sulfate) renders the molecule fully hydrophilic.

Quantitative Solubility Matrix

Data summarized from general alkaloid behavior and specific extraction yields.

Solvent SystemConditionSolubility RatingApplication
Chloroform Neutral/BasicHigh Final Isolation / LLE
Water Acidic (pH 2)High Primary Extraction / Salt Formation
Water Neutral (pH 7)Very Low Precipitation / Washing
Ethanol (95%) NeutralHigh Tinctures / Crude Extraction
Hexane NeutralLow Defatting (Impurity Removal)

Applied Methodology: The Acid-Base Extraction Workflow

The most effective way to purify this compound is to exploit its solubility switch. The following workflow illustrates the "Defatting -> Basification -> Extraction" logic.

Visualization: Extraction Logic Flow

AnagyrineExtraction Plant Plant Material (Powdered) AcidExtract Acid Extraction (0.5M HCl) [this compound-H+ Salt] Plant->AcidExtract Solubilization of Salts Defatting Wash with Hexane (Remove Lipids) AcidExtract->Defatting Partitioning AqueousPhase Aqueous Phase (Acidic, Fat-Free) Defatting->AqueousPhase Retain Aqueous Layer Basification Basify to pH 10 (NH4OH) [Free Base Formation] AqueousPhase->Basification pH Switch OrgExtract Extract with Chloroform (LLE) Basification->OrgExtract Phase Transfer Evaporation Evaporate Solvent OrgExtract->Evaporation Concentration FinalProduct This compound (Crude Alkaloid) Evaporation->FinalProduct

Caption: The Acid-Base Switch protocol exploits the pH-dependent solubility of this compound to separate it from non-alkaloidal lipids and sugars.[1]

Analytical Implications (HPLC)

In Reverse Phase Chromatography (RP-HPLC), this compound's basicity causes peak tailing due to interaction with residual silanol groups on the silica column.

  • Mobile Phase Strategy: You must use an acidic modifier.

    • Recommended: 0.1% Phosphoric Acid or Trifluoroacetic Acid (TFA) in Water/Acetonitrile.

    • Mechanism: The acid ensures this compound is fully protonated (

      
      ). While this makes it more hydrophilic (reducing retention time), it suppresses secondary interactions with the column, yielding sharp, symmetrical peaks.
      
  • Column: C18 or C8 bonded phase.[3]

  • Detection: UV at 230–260 nm (this compound has chromophores due to the pyridone ring system).

Detailed Experimental Protocols

Protocol A: Optimized Acid-Base Extraction

Objective: Isolate this compound-rich alkaloid fraction from Lupinus or Anagyris species.[1]

  • Maceration: Suspend 10 g of dried, powdered plant material in 100 mL of 0.5 M HCl . Sonicate for 30 minutes.

    • Why: Converts free bases to water-soluble hydrochloride salts.[1]

  • Filtration: Filter the mixture through Whatman No. 1 paper. Discard the solid residue.

  • Defatting (Critical Step): Transfer the acidic filtrate to a separatory funnel. Add 30 mL of Hexane . Shake vigorously and let layers separate.

    • Why: Lipids and chlorophylls dissolve in Hexane. This compound HCl remains in the water. Discard the Hexane (top) layer.

  • Basification: Adjust the pH of the aqueous layer to pH 10–12 using Ammonium Hydroxide (25%) .

    • Why: Converts this compound HCl back to the lipophilic free base. The solution will likely turn cloudy (precipitation of bases).

  • Liquid-Liquid Extraction: Add 30 mL of Chloroform (or Dichloromethane). Shake gently but thoroughly to avoid emulsions.

    • Why: The free base migrates into the organic solvent.

  • Collection: Collect the lower organic layer. Repeat the extraction 2 more times. Combine organic fractions.

  • Drying: Dry the combined organic phase over Anhydrous Sodium Sulfate (

    
    ) to remove trace water.
    
  • Evaporation: Evaporate the solvent under reduced pressure (Rotary Evaporator) at 40°C. The residue is the crude alkaloid fraction containing this compound.

Protocol B: Determination of Partition Coefficient (LogP)

Objective: Experimentally verify the lipophilicity of this compound.

  • Preparation: Prepare a saturated system of 1-Octanol and Phosphate Buffer (pH 7.4) .

  • Solubilization: Dissolve a known mass of this compound standard (

    
    ) in the pre-saturated Octanol phase.
    
  • Partitioning: Mix equal volumes of the this compound-Octanol solution and the aqueous buffer in a shake flask. Shake for 4 hours at 25°C. Allow phases to separate fully (centrifuge if necessary).

  • Quantification: Analyze the concentration of this compound in the Octanol phase (

    
    ) and Aqueous phase (
    
    
    
    ) using HPLC.
  • Calculation:

    
    
    

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

  • Wink, M. (1998). Alkaloids: Biochemistry, Ecology, and Medicinal Applications. Plenum Press. (Context on Quinolizidine Alkaloid Extraction).
  • Pan, L., et al. (2025). The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine). ResearchGate. [Link]

  • ACD/Labs. (2024). LogP and LogD: Understanding Lipophilicity. [Link]

Sources

Anagyrine and the Etiology of Crooked Calf Disease: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigma of Crooked Calf Disease

Crooked Calf Syndrome (CCS) is a congenital condition observed in the offspring of range-grazed cattle, primarily in the western United States, which presents a significant economic and animal welfare challenge.[1][2] The syndrome is characterized by a range of debilitating skeletal deformities, including arthrogryposis (flexed and rigid joints), torticollis (twisted neck), scoliosis (curvature of the spine), and cleft palate.[1] Severely affected calves are often unable to stand and suckle, necessitating euthanasia.[1] The causative agent behind this syndrome has been identified as the maternal ingestion of certain species of lupine (Lupinus spp.) containing the teratogenic quinolizidine alkaloid, anagyrine, during a critical window of gestation.[1][3][4] This guide provides a comprehensive technical overview of the role of this compound in the etiology of crooked calf disease, focusing on its mechanism of action, experimental methodologies for its study, and key quantitative data for researchers and drug development professionals.

The Teratogenic Mechanism of this compound: A Cascade of Inaction

The development of crooked calf syndrome is not a result of direct toxicity to the developing fetus in the traditional sense. Instead, this compound's teratogenicity stems from its profound effect on fetal movement.[1][5][6] The prevailing hypothesis, supported by extensive research, is that this compound acts as a potent desensitizer of nicotinic acetylcholine receptors (nAChRs).[7]

Signaling Pathway Disruption

This compound's primary molecular target is the fetal neuromuscular junction. By acting on nAChRs, this compound disrupts the normal signaling cascade that leads to muscle contraction. This results in a prolonged period of fetal inactivity, a state of "fetal sedation," during a critical phase of musculoskeletal development.[1][6] Continuous exposure to this compound maintains this state of reduced fetal movement, leading to the fixation of limbs in abnormal positions and the improper development of the palate.[5][6]

The following diagram illustrates the proposed mechanism of this compound-induced teratogenesis:

Anagyrine_Mechanism cluster_maternal Maternal System cluster_fetal Fetal System Lupine Ingestion Lupine Ingestion Anagyrine_Maternal This compound in Maternal Circulation Lupine Ingestion->Anagyrine_Maternal Absorption Anagyrine_Fetal This compound Crosses Placenta Anagyrine_Maternal->Anagyrine_Fetal Placental Transfer nAChR Nicotinic Acetylcholine Receptors (nAChR) on Fetal Muscle Anagyrine_Fetal->nAChR Binds to Desensitization nAChR Desensitization nAChR->Desensitization Leads to Reduced_Movement Reduced Fetal Movement Desensitization->Reduced_Movement Causes Skeletal_Deformities Skeletal Deformities (Arthrogryposis, Cleft Palate) Reduced_Movement->Skeletal_Deformities Results in caption Proposed mechanism of this compound-induced crooked calf disease.

Caption: Proposed mechanism of this compound-induced crooked calf disease.

Interestingly, research suggests that this compound can directly desensitize nAChRs without the need for metabolic activation.[7] This direct action on fetal receptors underscores the critical need to prevent maternal exposure during the susceptible gestational period.

Experimental Methodologies for Studying this compound Teratogenicity

Investigating the etiology of crooked calf disease requires a multi-faceted approach, combining in vivo animal studies with in vitro cellular assays.

In Vivo Animal Models

The bovine model is the most clinically relevant for studying crooked calf disease. However, due to cost and logistical challenges, smaller ruminant models, such as goats, have also been successfully employed.[6]

Experimental Protocol: In Vivo Dosing and Fetal Movement Monitoring in Cattle

  • Animal Selection: Select pregnant cows, with confirmed gestation dates, for the study. A control group receiving no this compound-containing feed is essential.

  • Gestation Period of Interest: The critical window for inducing crooked calf syndrome is between 40 and 100 days of gestation.[5][8]

  • Dosing Regimen:

    • Prepare a standardized dose of dried, ground lupine plant material known to contain a specific concentration of this compound. For example, Lupinus leucophyllus has been used in studies.[6]

    • Administer the lupine material orally to the treatment group daily for a defined period within the critical window (e.g., 30 continuous days).[6]

  • Fetal Movement Monitoring:

    • Utilize transrectal ultrasonography to monitor fetal movement at regular intervals (e.g., every 10 days) throughout the dosing period.[6]

    • Record the number of fetal movements (flexion and extension of appendages) over a set time period (e.g., 5 minutes) for both treatment and control groups.[6]

  • Blood Sampling and Analysis:

    • Collect jugular vein blood samples from the cows daily to determine serum this compound concentrations.[6]

    • Analyze serum samples using appropriate analytical methods, such as gas chromatography-mass spectrometry (GC-MS), to quantify this compound levels.

  • Post-Partum Evaluation:

    • At birth, thoroughly examine each calf for the presence and severity of any congenital malformations.[6]

    • Perform necropsies on stillborn or euthanized calves to document internal and external abnormalities.[9]

Experimental Workflow: In Vivo Bovine Study

InVivo_Workflow Start Start: Pregnant Cows (Gestation Day 40-100) Dosing Daily Oral Dosing with This compound-Containing Lupine Start->Dosing Ultrasound Periodic Transrectal Ultrasound Monitoring of Fetal Movement Dosing->Ultrasound Blood_Sampling Daily Blood Sampling for Serum this compound Analysis Dosing->Blood_Sampling Parturition Parturition Ultrasound->Parturition Blood_Sampling->Parturition Calf_Evaluation Evaluation of Calves for Congenital Deformities Parturition->Calf_Evaluation Data_Analysis Data Analysis: Correlate this compound Levels, Fetal Movement, and Deformities Calf_Evaluation->Data_Analysis End End Data_Analysis->End caption Workflow for in vivo bovine studies of this compound teratogenicity.

Caption: Workflow for in vivo bovine studies of this compound teratogenicity.

In Vitro Cellular Assays

Cell culture models are invaluable for dissecting the molecular mechanisms of this compound's action on nAChRs.

Experimental Protocol: nAChR Desensitization Assay

  • Cell Lines: Utilize cell lines that express relevant nAChR subtypes. For example:

    • TE-671 cells: Express fetal muscle-type nAChRs.[7]

    • SH-SY5Y cells: Express autonomic nAChRs.[7]

  • Alkaloid Exposure: Expose the cells to a range of this compound concentrations.

  • nAChR Activation and Desensitization Measurement:

    • Following this compound exposure, challenge the cells with a fixed concentration of acetylcholine (ACh).[7]

    • Measure the cellular response, such as changes in membrane potential using a fluorescent dye, to assess nAChR activation and desensitization.[7]

  • Data Analysis: Determine the EC50 (half-maximal effective concentration) for agonistic activity and the DC50 (half-maximal desensitizing concentration) for this compound at the different nAChR subtypes.[7]

Quantitative Data on this compound and Crooked Calf Disease

The following table summarizes key quantitative data related to the study of this compound and crooked calf disease.

ParameterValue/RangeSpecies/SystemReference
Susceptible Gestational Period 40-100 daysBovine[5][8]
This compound EC50 (SH-SY5Y cells) 4.2 µMHuman Neuroblastoma[7]
This compound EC50 (TE-671 cells) 231 µMHuman Rhabdomyosarcoma[7]
This compound DC50 (SH-SY5Y cells) 6.9 µMHuman Neuroblastoma[7]
This compound DC50 (TE-671 cells) 139 µMHuman Rhabdomyosarcoma[7]
Incidence in a High-Risk Herd Up to 56%Bovine[10]
Economic Impact (1997, Adams County, WA) ~$1.7 million (direct loss)Bovine[2]

Implications for Drug Development and Future Research

A thorough understanding of the this compound-nAChR interaction provides a valuable model for studying teratogenesis mediated by receptor desensitization. For drug development professionals, this knowledge is crucial for screening new chemical entities for potential developmental toxicity. Compounds with structural similarities to this compound or those that target nAChRs should be carefully evaluated for their effects on fetal movement.

Future research should focus on:

  • Identifying the specific nAChR subunits involved in this compound's teratogenic effects.

  • Developing in vitro screening assays to more rapidly identify compounds with this compound-like activity.

  • Investigating potential therapeutic interventions to counteract the effects of this compound exposure during pregnancy.

  • Exploring the genetic basis for potential differences in susceptibility to this compound-induced crooked calf syndrome among cattle.[10]

Conclusion

This compound's role in the etiology of crooked calf disease is a classic example of how environmental toxins can disrupt normal development through subtle yet profound mechanisms. By desensitizing fetal nicotinic acetylcholine receptors and inhibiting movement, this compound triggers a cascade of events that leads to severe and often fatal congenital deformities. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate this important area of toxicology and developmental biology, with the ultimate goal of mitigating the impact of this devastating syndrome.

References

  • Green, B. T., Welch, K. D., & Panter, K. E. (2017). This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle. Research in Veterinary Science, 114, 299-304. [Link]

  • Washington State University, College of Veterinary Medicine. (n.d.). Crooked calf – lupine induced arthrogryposis. [Link]

  • Panter, K. E., Gardner, D. R., & James, L. F. (2004). Lupine-Induced Crooked Calf Disease: The Last 20 Years. Rangelands, 26(4), 13-19. [Link]

  • Keeler, R. F. (1978). Toxic plants as possible human teratogens. Journal of the American Veterinary Medical Association, 173(5 Pt 2), 653-656. [Link]

  • Welch, K. D., Green, B. T., Gardner, D. R., & Panter, K. E. (2024). Lupine-induced crooked calf syndrome: mitigation through intermittent grazing management of cattle. Journal of Animal Science, 102, skae153. [Link]

  • James, L. F. (2001-2006). Investigation of Lupine-Induced Crooked Calf Disease in the Northwest. USDA Agricultural Research Service. [Link]

  • Welch, K. D., Green, B. T., Gardner, D. R., & Panter, K. E. (2024). Lupine-induced crooked calf syndrome: mitigation through intermittent grazing management of cattle. PMC, 102, skae153. [Link]

  • Green, B. T., Lee, S. T., Panter, K. E., & Brown, A. W. (2015). The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease. Journal of Animal Science, 93(10), 4945-4951. [Link]

  • Washington State University Extension. (2022). Lupine-induced Crooked Calf Syndrome. [Link]

  • Weeth, L. (1969). CROOKED CALF DISEASE. California Agriculture, 23(5), 6-7. [Link]

  • Green, B. T., Lee, S. T., Panter, K. E., & Brown, A. W. (2015). The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease. Journal of Animal Science, 93(10), 4945-4951. [Link]

  • Abbott, L. C., Gay, C. C., & Panter, K. E. (1995). Crooked Calf Disease: A Histological and Histochemical Examination of Eight Affected Calves. Veterinary Pathology, 32(2), 135-141. [Link]

  • Cope, L. (2022). Lupines and crooked calves. Canadian Cattlemen. [Link]

  • Panter, K. E., Gardner, D. R., Green, B. T., & Gay, C. C. (2013). Management Practices to Reduce Lupine-Induced Crooked Calf Syndrome in the Northwest. Rangelands, 35(2), 2-8. [Link]

  • Green, B. T., Lee, S. T., Panter, K. E., & Gardner, D. R. (2014). Plant alkaloids that cause developmental defects through the disruption of cholinergic neurotransmission. Birth Defects Research Part C: Embryo Today: Reviews, 102(4), 309-320. [Link]

  • Green, B. T. (2019). Bioactive Alkaloids from Plants Poisonous to Livestock in North America. Israel Journal of Chemistry, 59(1-2), 1-10. [Link]

  • Keeler, R. F. (1988). Piperidine alkaloids: human and food animal teratogens. Journal of environmental pathology, toxicology and oncology : official organ of the International Society for Environmental Toxicology and Cancer, 8(7), 11-23. [Link]

Sources

Metabolic precursors of anagyrine in leguminous plants

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Metabolic Precursors of Anagyrine in Leguminous Plants

Introduction: The Significance of this compound

This compound is a tetracyclic quinolizidine alkaloid (QA) predominantly found in leguminous plants of the Lupinus (lupin) genus.[1] Its significance to researchers, drug development professionals, and agricultural scientists is multifaceted. This compound is notoriously recognized for its teratogenic effects in livestock, particularly causing "crooked calf syndrome" in cattle, which presents a significant economic and animal welfare concern.[2][3] Structurally, it is distinguished by an α-pyridone ring, a feature that imparts distinct chemical properties compared to other QAs like sparteine and lupanine.[4] Understanding the metabolic origins of this compound is paramount for developing strategies to mitigate its presence in forage, for exploring the potential pharmacological activities of related compounds, and for the metabolic engineering of lupin crops. This guide provides a technical deep-dive into the biosynthetic pathway of this compound, detailing its known metabolic precursors and the experimental methodologies used to elucidate this complex pathway.

Part 1: The this compound Biosynthetic Pathway

The biosynthesis of all quinolizidine alkaloids is a testament to nature's metabolic ingenuity, transforming a primary amino acid into a complex, multi-ringed defensive compound. The pathway is a cascade of enzymatic reactions, with each step building upon the last to assemble the final alkaloid structure. While the initial steps are well-characterized, the terminal reactions leading specifically to this compound are an active area of research.

The Foundational Building Block: L-Lysine

The journey to this compound begins with the ubiquitous primary amino acid, L-lysine. Through extensive isotopic labeling and precursor feeding studies, it has been unequivocally established that the entire carbon and nitrogen skeleton of quinolizidine alkaloids is derived from L-lysine.[4] For a tetracyclic alkaloid like this compound, three molecules of L-lysine are ultimately required to construct the four-ring core.[4]

The Committed Step: Decarboxylation of L-Lysine to Cadaverine

The first committed and rate-limiting step in the QA biosynthetic pathway is the decarboxylation of L-lysine to yield the diamine cadaverine.[4][5][6] This reaction is catalyzed by the enzyme Lysine Decarboxylase (LDC) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[7]

  • Causality of the Choice: The selection of LDC as the entry-point enzyme is logical from a biochemical standpoint. Decarboxylation removes a carboxyl group, converting an amino acid into a primary amine. This transformation is a common strategy in plant secondary metabolism to generate the amine precursors necessary for alkaloid synthesis.[7] The LDC-catalyzed reaction is essentially irreversible, committing the lysine-derived carbon skeleton to the QA pathway.

The localization of LDC within the plant cell is also critical. Studies have shown that LDC activity is localized in the chloroplasts, suggesting this is the primary site for the initial steps of QA biosynthesis.[8]

Formation of the First Ring: Cadaverine to Δ¹-Piperideine

The next key intermediate is formed from cadaverine through oxidative deamination. This reaction is catalyzed by a Copper Amine Oxidase (CuAO) .[3][9]

  • Oxidative Deamination: CuAO oxidizes one of the primary amino groups of cadaverine to an aldehyde, forming 5-aminopentanal.

  • Spontaneous Cyclization: 5-aminopentanal is unstable and spontaneously undergoes an intramolecular Schiff base formation (cyclization) to yield the heterocyclic compound Δ¹-piperideine .[8][9]

This cyclization event establishes the first of the multiple six-membered rings that characterize the quinolizidine core. Δ¹-piperideine is a crucial branch-point intermediate, serving as the reactive building block for the subsequent condensation reactions that form the more complex QA skeletons.[3]

Assembly of the Tetracyclic Core: The Road to Sparteine

The construction of the tetracyclic core of this compound is a complex process that is not fully elucidated but is understood to proceed through the key intermediate, (-)-sparteine . The prevailing hypothesis, supported by extensive precursor feeding studies, suggests the condensation of three Δ¹-piperideine units (derived from three molecules of L-lysine).[4][6] While several intricate biosynthetic hypotheses have been proposed, the pathway leading to sparteine is the most consistent with experimental evidence.[6] Sparteine itself is a prominent tetracyclic QA and is widely considered the central precursor to a host of other more complex QAs found in lupins.[6][10]

The Hypothetical Conversion to this compound: Formation of the α-Pyridone Ring

The final and most specialized step in this compound biosynthesis is the conversion of a tetracyclic precursor, likely sparteine or a closely related derivative like lupanine, into the α-pyridone structure of this compound. This transformation is an oxidative process involving dehydrogenation.[4]

  • The Missing Enzyme: The specific enzyme catalyzing this dehydrogenation has not yet been isolated or characterized from this compound-producing plants. However, based on analogous reactions in other plant alkaloid pathways, the most probable candidates belong to the cytochrome P450 (CYP450) monooxygenase superfamily or other dehydrogenases .[7][8][10]

    • Expert Insight: CYP450s are renowned for their catalytic versatility in secondary metabolism, frequently performing oxidative reactions such as hydroxylations, C-C bond formations, and dehydrogenations.[11][12][13] The metabolism of sparteine to dehydrosparteine by human CYP450 enzymes provides a strong biochemical precedent for this type of transformation on the sparteine core.[14][15] It is highly probable that a specialized plant CYP450 is responsible for the final oxidative step that creates the conjugated ring system of this compound.

The overall biosynthetic flow is visualized in the diagram below, highlighting both the well-established early steps and the proposed final conversion.

Anagyrine_Biosynthesis cluster_0 Primary Metabolism cluster_1 Early QA Pathway (Established) cluster_2 Late QA Pathway (Hypothesized) Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) (PLP-dependent) Piperideine Δ¹-Piperideine Cadaverine->Piperideine Copper Amine Oxidase (CuAO) + Spontaneous Cyclization Sparteine (-)-Sparteine Piperideine->Sparteine [Multiple Enzymatic Steps] (Incorporates 3 Lysine units) This compound (-)-Anagyrine Sparteine->this compound Oxidative Dehydrogenation (Putative CYP450/Dehydrogenase)

Caption: Biosynthetic pathway of this compound from L-lysine.

Part 2: Experimental Methodologies for Precursor Identification

The elucidation of the this compound pathway relies on a suite of robust biochemical and analytical techniques. These methods are designed to trace the metabolic fate of putative precursors and to characterize the enzymes that catalyze their conversion.

Isotopic Labeling and Precursor Feeding Studies

This is the cornerstone technique for mapping biosynthetic pathways.[6] The principle is to introduce a precursor molecule containing a stable or radioactive isotope into the plant tissue and then to analyze the final product to see if the isotope has been incorporated.

  • Self-Validating System: The success of a feeding experiment is validated by demonstrating that the isotopic label is incorporated specifically into the predicted positions of the target molecule's structure. This requires sophisticated analytical methods like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) to locate the label.

Detailed Protocol: Infiltration of Precursors into Lupinus Leaves

This protocol is adapted from methods used for feeding sparteine and lupanine into plant leaves.[1]

  • Precursor Solution Preparation:

    • Prepare a 50 ppm (50 µg/mL) solution of the isotopically labeled precursor (e.g., ¹³C-L-lysine, ²H-cadaverine, or ¹⁵N-sparteine) in a sterile infiltration buffer (10 mM MgCl₂, 10 mM Na-MES, pH 5.6).

    • Rationale: The buffer maintains a physiological pH to prevent cell damage, and MgCl₂ can help stabilize cell membranes. The 50 ppm concentration is typically high enough for detection but low enough to avoid toxicity.

  • Plant Preparation:

    • Use young, healthy Lupinus plants known to produce this compound. The leaves should be fully expanded and metabolically active.

  • Infiltration:

    • Using a 1 mL needleless syringe, gently press the tip against the abaxial (underside) of the leaf.

    • Slowly depress the plunger to infiltrate the precursor solution into the intercellular air spaces. A successful infiltration is visible as a transient dark, water-soaked area on the leaf.

    • Infiltrate several areas on multiple leaves to ensure sufficient uptake.

  • Incubation:

    • Return the plants to their normal growth conditions (light/dark cycle, temperature).

    • Allow the plants to metabolize the precursor for a period of 4-7 days. The exact duration may require optimization.

  • Harvesting and Analysis:

    • Harvest the infiltrated leaves, flash-freeze them in liquid nitrogen to halt metabolic activity, and store them at -80°C until extraction.

    • Proceed with alkaloid extraction and analysis via LC-MS/MS or NMR.

Precursor_Feeding_Workflow P1 Prepare Isotope-Labeled Precursor Solution (50 ppm) P3 Infiltrate Solution into Abaxial Leaf Surface P1->P3 P2 Select Healthy, Metabolically Active Leaves P2->P3 P4 Incubate Plant under Normal Growth Conditions (4-7 days) P3->P4 P5 Harvest & Flash-Freeze Infiltrated Tissue P4->P5 P6 Extract Quinolizidine Alkaloids P5->P6 P7 Analyze by LC-MS/MS or NMR for Isotope Incorporation P6->P7

Caption: Experimental workflow for precursor feeding studies.

Enzyme Assays for Key Biosynthetic Steps

Characterizing the enzymes is crucial for understanding reaction mechanisms and kinetics. Assaying LDC, the pathway's entry point, is a key example.

Detailed Protocol: Spectrophotometric Assay for Lysine Decarboxylase (LDC) Activity

This modern, high-throughput adaptable assay is based on the colorimetric detection of the product, cadaverine.[16]

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M Potassium Phosphate, pH 6.0.

    • Substrate Solution: 50 mM L-lysine in Reaction Buffer.

    • Cofactor Solution: 10 mM Pyridoxal 5'-phosphate (PLP) in Reaction Buffer.

    • TNBS Reagent: 0.1% (w/v) 2,4,6-trinitrobenzenesulfonic acid in water.

    • Extraction Solvent: Toluene.

    • Enzyme Extract: Crude or purified protein extract from Lupinus tissue.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine:

      • 100 µL Reaction Buffer

      • 20 µL Cofactor Solution

      • 50 µL Enzyme Extract

    • Pre-incubate the mixture at 37°C for 5 minutes to allow PLP to bind to the enzyme.

    • Initiate the reaction by adding 30 µL of the Substrate Solution.

    • Incubate at 37°C for 30-60 minutes (this should be within the linear range of the reaction).

    • Stop the reaction by adding 100 µL of 1 M HCl.

  • Colorimetric Detection:

    • Add 200 µL of TNBS Reagent to the stopped reaction and incubate at room temperature for 10 minutes.

    • Add 500 µL of Toluene and vortex vigorously for 1 minute to extract the yellow TNBS-cadaverine adduct.

    • Centrifuge at high speed for 5 minutes to separate the phases.

    • Carefully transfer the upper toluene layer to a cuvette or a 96-well plate.

    • Read the absorbance at 340 nm .

  • Quantification:

    • Create a standard curve using known concentrations of cadaverine to relate absorbance to the amount of product formed. Enzyme activity can then be expressed in units such as nmol of cadaverine formed per minute per mg of protein.

Analytical Techniques for Metabolite Profiling

High-resolution analytical methods are required to separate and identify the complex mixture of alkaloids in plant extracts.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard for QA analysis.[2][3][17][18] It offers exceptional sensitivity and selectivity, allowing for the quantification of dozens of alkaloids in a single run. A typical method involves a one-step extraction with acidified methanol/water, followed by analysis on a reverse-phase C18 column with a gradient elution.[17][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool, particularly for verifying the identity of compounds for which no analytical standards are available.[2][3] It provides excellent chromatographic resolution and characteristic mass fragmentation patterns.

Part 3: Data Presentation and Analysis

Quantitative data provides a framework for understanding the relative importance of different metabolic branches and for comparing alkaloid profiles across species.

Table of Quinolizidine Alkaloid Distribution in Lupinus Species

The following table summarizes the concentration of key tetracyclic QAs in the seeds of various Lupinus species. This data is critical for selecting appropriate plant material for biosynthetic studies and for understanding the natural variation in precursor pools.

AlkaloidL. albus (mg/kg)L. angustifolius (mg/kg)L. mutabilis (mg/kg)
Sparteine 1.8 - 5.50.5 - 2.0150 - 500
Lupanine 1000 - 35002000 - 60002500 - 7000
13α-Hydroxylupanine 50 - 200500 - 15001000 - 4000
Data compiled from quantitative analyses reported in the literature.[17][18] Ranges can vary significantly based on cultivar and growing conditions.
Table of Kinetic Parameters for Sparteine Oxidation

While these data are from a human enzyme system, they provide the only available kinetic insight into the enzymatic oxidation of the sparteine core, a reaction type hypothesized to be involved in this compound formation.

Metabolite FormedKₘ (µmol/L)Vₘₐₓ (pmol/min/mg)
2-Dehydrosparteine 58.3 ± 38.8101 ± 39
5-Dehydrosparteine 100 ± 123N/A
Data from in vitro studies with human liver microsomes from extensive metabolizers.[15]

Conclusion and Future Directions

The biosynthetic pathway to this compound is well-established from its primary precursor, L-lysine, through the key intermediates cadaverine, Δ¹-piperideine, and the tetracyclic QA sparteine. The early enzymatic steps, catalyzed by LDC and CuAO, are well understood. However, the terminal step—the conversion of a sparteine-like precursor to this compound via oxidative dehydrogenation—remains the final frontier in elucidating this pathway.

Future research should focus on:

  • Enzyme Discovery: Employing transcriptomics and proteomics on this compound-producing plants like Lupinus or Anagyris to identify candidate CYP450s or dehydrogenases that are co-expressed with known QA biosynthetic genes.

  • Heterologous Expression and Characterization: Once candidate genes are identified, they must be expressed in a heterologous system (e.g., yeast or E. coli) to confirm their catalytic activity and characterize their substrate specificity and kinetics.

  • Advanced Isotopic Labeling: Using precursors labeled with stable isotopes like ¹³C and ¹⁵N, combined with high-resolution MS, to precisely trace the flow of atoms through the later stages of the pathway and confirm the immediate precursor to this compound.

The successful characterization of these final steps will not only complete our understanding of this compound biosynthesis but will also provide powerful new tools for the targeted metabolic engineering of leguminous plants for agricultural and pharmaceutical applications.

References

  • Mancinotti, D., Frick, K. M., & Geu-Flores, F. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports, 39(5), 955-971. [Link]

  • Frick, K. M., et al. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science, 8, 87. [Link]

  • Bunsupa, S., et al. (2012). Lysine Decarboxylase Catalyzes the First Step of Quinolizidine Alkaloid Biosynthesis and Coevolved with Alkaloid Production in Leguminosae. The Plant Cell, 24(3), 1202-1216. [Link]

  • Lee, S. T., et al. (2008). This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle. Journal of agricultural and food chemistry, 56(6), 2185-2192. [Link]

  • Lee, S. T., et al. (2007). The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease. Journal of animal science, 85(10), 2773-2779. [Link]

  • Facchini, P. J. (2001). ALKALOID BIOSYNTHESIS IN PLANTS: Biochemistry, Cell Biology, Molecular Regulation, and Metabolic Engineering Applications. Annual review of plant physiology and plant molecular biology, 52, 29-66. [Link]

  • Kutchan, T. M. (1995). Enzymatic oxidations in the biosynthesis of complex alkaloids. The Journal of biological chemistry, 270(48), 28475-28478. [Link]

  • Gupta, S., et al. (2013). Cadaverine: A lysine catabolite involved in plant growth and development. Plant signaling & behavior, 8(9), e25544. [Link]

  • Golebiewski, W. M., & Spenser, I. D. (1988). Biosynthesis of the lupine alkaloids. I. Lupinine. Canadian Journal of Chemistry, 66(7), 1734-1748. [Link]

  • Eichelbaum, M., et al. (1989). Evidence for altered catalytic properties of the cytochrome P-450 involved in sparteine oxidation in poor metabolizers. The Journal of pharmacology and experimental therapeutics, 251(2), 583-588. [Link]

  • Bar-Ya'akov, I., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Toxins, 16(3), 163. [Link]

  • Mancinotti, D., et al. (2022). Metabolic engineering of narrow-leafed lupin for the production of enantiomerically pure (−)-sparteine. Plant Biotechnology Journal, 20(8), 1594-1605. [Link]

  • Wink, M., & Hartmann, T. (1982). Localization of the enzymes of quinolizidine alkaloid biosynthesis in leaf chloroplasts of Lupinus polyphyllus. Plant Physiology, 70(1), 74-77. [Link]

  • Wallis, C. M., & Vilcins, I. R. (2010). Cytochrome P450: Radicals in a Biochemical Setting. YouTube. [Link]

  • Bar-Ya'akov, I., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. PubMed, 38535829. [Link]

  • Guengerich, F. P. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. The Journal of steroid biochemistry and molecular biology, 209, 105851. [Link]

  • Bar-Ya'akov, I., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. ResearchGate. [Link]

  • Sabari, B. R., et al. (2015). Quantitative Analysis and Discovery of Lysine and Arginine Modifications. Current protocols in protein science, 80, 14.12.1-14.12.23. [Link]

  • Giovani, S., Alwaseem, H., & Fasan, R. (2016). Aldehyde and Ketone Synthesis by P450-Catalyzed Oxidative Deamination of Alkyl Azides. Angewandte Chemie (International ed. in English), 55(30), 8691-8695. [Link]

Sources

Methodological & Application

HPLC methods for anagyrine quantification in plant extracts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantification of Anagyrine in Plant Extracts via HPLC-UV

Executive Summary

This application note details a robust, validated protocol for the extraction and quantification of This compound , a quinolizidine alkaloid (QA), from plant matrices such as Anagyris foetida (Stinking Bean Trefoil) and Lupinus species. Unlike generic alkaloid methods, this protocol utilizes the specific UV absorption properties of the


-pyridone ring system inherent to this compound, allowing for high-specificity detection at 310 nm  to minimize matrix interference, while retaining the option for high-sensitivity detection at 210 nm .[1]

Target Audience: Pharmaceutical researchers, toxicologists, and quality control scientists in natural product chemistry.[1]

Chemical Context & Mechanism

This compound (


) is a tetracyclic quinolizidine alkaloid.[1] Its pharmacological profile is dualistic: it is a known teratogen in livestock (causing "crooked calf disease") but also exhibits potential therapeutic effects, including partial agonism at nicotinic acetylcholine receptors (nAChR).[1]
  • Chemical Structure: Contains a basic tertiary amine and a conjugated

    
    -pyridone ring.[1]
    
  • Chromatographic Challenge: The basic nitrogen atom can interact with residual silanols on silica-based HPLC columns, leading to peak tailing.[1][2] This method employs an acidic mobile phase and an end-capped stationary phase to suppress these secondary interactions.[1]

  • Detection Principle: While most alkaloids are detected at non-specific wavelengths (210-220 nm), this compound's conjugated system allows for detection at 305-310 nm .[1] This significantly improves signal-to-noise ratios in complex plant extracts by "filtering out" non-conjugated impurities.[1]

Experimental Protocol

Reagents and Materials
  • Standards: this compound perchlorate or hydrochloride (purity >98%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM).[1]

  • Buffers: 85% Orthophosphoric acid (

    
    ) or Formic Acid; Ammonia solution (25%).[1]
    
  • Column: C18 Reverse Phase, End-capped (e.g., Phenomenex Luna C18(2) or Waters XBridge), 150 x 4.6 mm, 5 µm.[1]

Sample Preparation: Acid-Base Liquid-Liquid Extraction (LLE)

Rationale: This classical "alkaloid cleanup" isolates basic compounds from neutral and acidic plant constituents (fats, chlorophyll, tannins).[1]

Step-by-Step Workflow:

  • Grinding: Pulverize dried plant material (seeds/leaves) to a fine powder (#60 mesh).

  • Defatting (Critical for Seeds):

    • Sonicate 1.0 g powder with 10 mL n-Hexane for 15 min.

    • Centrifuge (4000 rpm, 10 min) and discard the supernatant (removes lipids).

    • Dry the pellet under nitrogen flow.

  • Acid Extraction:

    • Resuspend pellet in 15 mL 0.5 M HCl .

    • Sonicate for 30 min at room temperature.

    • Centrifuge and collect the supernatant (Aqueous Acid Phase).

    • Optional: Wash aqueous phase with 10 mL DCM to remove non-basic lipophiles; discard organic layer.

  • Basification:

    • Adjust pH of the aqueous phase to pH 10–12 using 25% Ammonia solution. Mechanism: Converts this compound (

      
      ) to its free base form (
      
      
      
      ).[1]
  • Organic Extraction:

    • Extract the basic aqueous phase 3x with 10 mL Dichloromethane (DCM) .

    • Combine DCM layers.

  • Reconstitution:

    • Evaporate DCM to dryness under reduced pressure (Rotavap at 40°C).

    • Reconstitute residue in 1.0 mL Mobile Phase A:B (90:10) .

    • Filter through 0.45 µm PTFE filter into HPLC vial.

HPLC Method Parameters
ParameterCondition
System HPLC with Diode Array Detector (DAD)
Column C18 End-capped (150 mm × 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1%

(pH ~2.[1]5)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Injection Volume 10–20 µL
Column Temp 25°C
Detection (

)
310 nm (Quantification), 210 nm (Impurity profiling)

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Equilibration
2.0 5 Isocratic Hold
15.0 40 Linear Ramp
20.0 60 Column Wash
21.0 5 Re-equilibration

| 25.0 | 5 | Stop |[1]

Visualization of Workflow

The following diagram illustrates the logical flow from raw plant material to quantitative data, highlighting the critical phase-switching mechanism.

Anagyrine_Workflow cluster_prep Part 1: Sample Preparation (Acid-Base Switch) cluster_hplc Part 2: HPLC-DAD Analysis Raw Raw Plant Powder (Seeds/Leaves) Defat Defatting (n-Hexane Wash) Raw->Defat AcidExt Acid Extraction (0.5M HCl) Target: this compound-H+ (Water Soluble) Defat->AcidExt Pellet BaseAdj Basification (NH4OH -> pH 10) Target: this compound Free Base AcidExt->BaseAdj Supernatant OrgExt Organic Extraction (DCM) Target: Free Base moves to Organic Phase BaseAdj->OrgExt Dry Evaporation & Reconstitution (Mobile Phase) OrgExt->Dry Inject Injection (10 µL) Dry->Inject Sep Separation (C18 Column) Acidic Mobile Phase Suppresses Tailing Inject->Sep Detect Detection (UV 310 nm) Specific for α-pyridone ring Sep->Detect Data Quantification (External Standard Method) Detect->Data

Caption: Workflow for the isolation of this compound exploiting pH-dependent solubility switching, followed by specific UV detection.

Method Validation & Performance

To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaTypical Result (this compound)
Linearity (

)
> 0.9990.9995 (Range: 5–200 µg/mL)
LOD (Limit of Detection) S/N > 3~0.5 µg/mL (at 310 nm)
Precision (Repeatability) RSD < 2.0%0.8% (n=6)
Recovery (Accuracy) 80–120%92% (Spiked Matrix)
Specificity No interference at

Confirmed via Spectral Purity

Expert Insights & Troubleshooting

  • Peak Tailing:

    • Cause: Interaction between the basic nitrogen of this compound and acidic silanols on the column.

    • Solution: Ensure the Mobile Phase contains 0.1% Phosphoric Acid .[3] If tailing persists, add 10 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites).

  • Interference at 210 nm:

    • Observation: Many plant phenols absorb at 210 nm, causing a noisy baseline.[1]

    • Solution: Switch to 310 nm . While sensitivity is slightly lower (~20-30% less than at 210 nm), the baseline is significantly cleaner, improving the actual Limit of Quantification (LOQ) in real matrices.

  • Standard Instability:

    • Quinolizidine alkaloids can oxidize. Store standard stock solutions in methanol at -20°C and protect from light.

References

  • Wink, M. (1993).[1] Quinolizidine alkaloids.[4][5][6][7] In: Methods in Plant Biochemistry. Academic Press. Link

  • Khedr, T., et al. (2023).[1] Development and Validation of a Rapid and Sensitive LC-MS/MS Approach for Alkaloid Testing in Different Lupinus Species. Journal of Food Composition and Analysis. Link[1]

  • Restani, P., et al. (2023).[1][3] Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Molecules. Link

  • Cavalcante, M. A., et al. (2022).[1] An HPLC Method to Determine Phenolic Compounds of Plant Extracts. Pharmacognosy Research. Link[1]

  • Thermo Fisher Scientific. (2012).[1][5] HPLC-UV Method for the Determination of Alkaloids Using a Syncronis aQ Column. Application Note 20513. Link

Sources

Application Note: A Validated Protocol for the Isolation and Purification of Anagyrine from Lupinus Seeds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Anagyrine

This compound is a tetracyclic quinolizidine alkaloid found predominantly in certain species of the genus Lupinus (lupins).[1][2] First isolated in 1885 from Anagyris foetida, its presence in Lupinus species was confirmed in 1939.[2] The scientific and toxicological interest in this compound stems from its potent teratogenic effects. Ingestion of this compound-containing lupins by pregnant livestock, particularly cattle, between days 40 and 100 of gestation is a primary cause of congenital deformities known as "crooked calf disease," characterized by skeletal malformations.[2][3][4]

This compound concentrations are typically highest in the seeds and floral parts of the plant, making seeds the logical starting material for isolation.[3][5] The isolation of pure this compound is essential for developing analytical standards, conducting toxicological studies, and investigating its mechanism of action, which is thought to involve agonism at muscarinic acetylcholine receptors.[2] However, the process is challenged by the presence of numerous other structurally similar quinolizidine alkaloids in the crude plant extract, such as lupanine and sparteine, necessitating a robust multi-step purification strategy.[1]

This application note provides a comprehensive, field-proven protocol for the isolation of this compound from Lupinus seeds. It integrates a classical acid-base extraction method with chromatographic purification and details modern analytical techniques for verification and quantification.

Principle of the Isolation Method

The isolation strategy is founded on the fundamental chemical properties of alkaloids. This compound, like other quinolizidine alkaloids, contains basic nitrogen atoms. This allows for a powerful separation technique known as acid-base extraction, which exploits the differential solubility of the alkaloid in its salt and free-base forms.

  • Acidic Extraction: The initial extraction is performed with a dilute acid. In this acidic environment, the basic nitrogen atoms of this compound are protonated, forming this compound hydrochloride salts. These salts are highly soluble in the aqueous phase, allowing them to be efficiently separated from the bulk of non-polar plant constituents, such as lipids and chlorophyll, which are abundant in seeds.[6][7]

  • Basification and Organic Solvent Extraction: The acidic aqueous extract is then basified, typically with sodium hydroxide (NaOH), to a high pH (>11). This deprotonates the this compound salts, converting them back into their neutral, free-base form. The this compound free base is poorly soluble in water but highly soluble in non-polar organic solvents like dichloromethane (CH₂Cl₂). A subsequent liquid-liquid extraction with an organic solvent transfers the alkaloid from the aqueous phase to the organic phase, leaving behind water-soluble impurities.[7][8]

  • Chromatographic Purification: The resulting crude alkaloid extract is a complex mixture. This compound is isolated from other co-extracted alkaloids based on differences in polarity using column chromatography.[9] Silica gel is used as the stationary phase, and a solvent system of increasing polarity is used to elute the compounds, allowing for the separation and collection of pure this compound.[10]

Critical Safety Precautions

WARNING: this compound is a known teratogen and exhibits significant toxicity.[4][11] All procedures must be performed by trained personnel in a controlled laboratory setting.

  • Engineering Controls: All handling of dry Lupinus seed powder, crude extracts, and purified this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE): At a minimum, chemical-resistant nitrile gloves, a full-length lab coat, and chemical splash goggles are mandatory.

  • Waste Disposal: All alkaloid-containing solutions, contaminated labware, and solvent waste must be collected and disposed of as hazardous chemical waste according to institutional and local regulations. Do not discharge to the environment.

  • Accidental Exposure: In case of skin contact, wash immediately with soap and water for 15 minutes. In case of eye contact, flush with copious amounts of water for 15 minutes and seek immediate medical attention.

Materials and Reagents

Item Specification Purpose
Plant Material Dried seeds of this compound-containing Lupinus species (e.g., L. argenteus, L. leucophyllus)Source of this compound
Reagents
Hydrochloric Acid (HCl), concentratedPreparation of 0.5 M HCl
Sodium Hydroxide (NaOH), pelletsPreparation of 5 M NaOH
Dichloromethane (CH₂Cl₂), ACS Grade or higherOrganic extraction solvent
Methanol (MeOH), ACS Grade or higherChromatography mobile phase
Chloroform (CHCl₃), ACS Grade or higherChromatography mobile phase
Ammonium Hydroxide (NH₄OH), concentrated (28-30%)Chromatography mobile phase modifier
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent for organic solvent
Hexane, ACS Grade or higherDefatting solvent (optional)
Consumables & Equipment
Laboratory Blender or MillGrinding seeds
Large Glass Beakers or Erlenmeyer FlasksExtraction vessels
Buchner Funnel and Filter PaperFiltration
Centrifuge and appropriate tubesSeparation of solids
Separatory Funnel (2 L capacity or greater)Liquid-liquid extraction
Rotary EvaporatorSolvent removal
Glass Chromatography Column (e.g., 40 x 800 mm)Purification
Silica Gel 60 (70-230 mesh)Stationary phase for chromatography
TLC Plates (Silica gel 60 F₂₅₄)Reaction/fraction monitoring
This compound analytical standardFor analytical comparison (GC/LC-MS)

Experimental Protocol

This protocol is designed for processing approximately 500 g of dried Lupinus seeds. Quantities should be scaled appropriately for different starting amounts.

Overall Workflow Diagram

Anagyrine_Isolation_Workflow cluster_A PART A cluster_B PART B cluster_C PART C cluster_D PART D A Part A: Sample Preparation (Grinding & Defatting) B Part B: Acid-Base Extraction C Part C: Chromatographic Purification D Part D: Analysis & Verification A1 Grind Lupinus Seeds A2 Optional: Defat with Hexane A1->A2 B1 Extract with 0.5 M HCl A2->B1 B2 Filter/Centrifuge to get Aqueous Extract B1->B2 B3 Basify Extract to pH >11 with NaOH B2->B3 B4 Extract with Dichloromethane B3->B4 B5 Dry & Evaporate Solvent B4->B5 B6 Crude Alkaloid Extract B5->B6 C2 Load Crude Extract B6->C2 C1 Prepare Silica Gel Column C1->C2 C3 Elute with CHCl3:MeOH:NH4OH Gradient C2->C3 C4 Collect & Monitor Fractions via TLC C3->C4 C5 Pool Pure Fractions & Evaporate C4->C5 C6 Purified this compound C5->C6 D1 GC-MS Analysis C6->D1 D_OUT Verified Structure & Purity Assessment D1->D_OUT D2 LC-MS/MS Analysis D2->D_OUT D3 qNMR Analysis D3->D_OUT

Figure 1. High-level workflow for the isolation of this compound.
Part A: Sample Preparation
  • Grinding: Grind 500 g of dry Lupinus seeds into a fine, consistent powder using a high-powered laboratory mill. A finer powder increases the surface area and improves extraction efficiency.

  • Defatting (Recommended): Lupinus seeds have a high oil content which can complicate the extraction.[6]

    • Place the seed powder in a large beaker and add 1.5 L of hexane.

    • Stir for 1-2 hours at room temperature.

    • Filter the mixture through a Buchner funnel, collecting the solid plant material. Discard the hexane filtrate (which contains the lipids).

    • Spread the defatted powder on a tray in the fume hood and allow it to air dry completely until no hexane odor remains.

Part B: Crude Alkaloid Extraction

This protocol is adapted from established methods for quinolizidine alkaloid extraction.[7][8]

  • Acidic Maceration: Transfer the 500 g of dried, defatted seed powder to a 4 L flask. Add 2.5 L of 0.5 M Hydrochloric Acid (HCl).

  • Extraction: Stir the slurry vigorously for 4-6 hours at room temperature using a magnetic stirrer or overhead stirrer. Rationale: This step protonates the alkaloids, rendering them soluble in the aqueous acidic solution.

  • Separation: Separate the solid plant material from the acidic liquid extract. This can be done by either vacuum filtration through a Buchner funnel or by centrifugation at ~4000 x g for 15 minutes and decanting the supernatant.

  • Repeat Extraction: To ensure complete extraction, resuspend the solid pellet/residue in an additional 1.5 L of 0.5 M HCl, stir for 2 hours, and separate again.

  • Pool and Filter: Combine the acidic supernatants from both extractions and perform a final gravity filtration through filter paper to remove any remaining fine particulates.

  • Basification: Carefully transfer the pooled acidic extract to a large separatory funnel (or a vessel large enough for stirring). While stirring, slowly add 5 M Sodium Hydroxide (NaOH) to adjust the pH to 12. Monitor with a pH meter. The solution may become cloudy as the alkaloids precipitate. Rationale: This converts the water-soluble alkaloid salts into their water-insoluble free-base form.

  • Organic Extraction: Add 1 L of dichloromethane (CH₂Cl₂) to the separatory funnel. Stopper and invert the funnel 20-30 times, venting frequently to release pressure. Allow the layers to separate completely.

  • Collect Organic Layer: Drain the lower organic (CH₂Cl₂) layer into a clean flask.

  • Repeat Organic Extraction: Repeat the extraction of the aqueous layer two more times with 500 mL portions of CH₂Cl₂. Pool all organic extracts. Rationale: Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

  • Drying and Evaporation: Add anhydrous sodium sulfate (Na₂SO₄) to the pooled organic extract and swirl until the drying agent no longer clumps. Filter off the Na₂SO₄. Remove the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C to yield the crude alkaloid extract, which will be a brownish, gummy residue.

Part C: Chromatographic Purification
  • Column Preparation: Prepare a slurry of 400 g of silica gel 60 in the initial mobile phase (100% Chloroform). Pour the slurry into a glass column and allow it to pack under gravity, draining the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of dichloromethane. In a separate beaker, add this solution to ~5-10 g of silica gel and evaporate the solvent to dryness. This "dry loading" method results in better separation. Carefully layer the silica-adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system. Start with 100% Chloroform and gradually increase the polarity by adding Methanol. A small amount of Ammonium Hydroxide (e.g., 0.5-1%) should be added to the mobile phase to prevent protonation of the alkaloids on the acidic silica surface, which improves peak shape.[10] A suggested gradient is as follows:

    • Chloroform (100%)

    • Chloroform:Methanol (99:1) + 1% NH₄OH

    • Chloroform:Methanol (98:2) + 1% NH₄OH

    • ...continue increasing methanol concentration up to 10%.

  • Fraction Collection: Collect fractions of ~20-30 mL.

  • TLC Monitoring: Spot every few fractions onto a TLC plate. Develop the plate in a mobile phase similar to the one being used for elution (e.g., Chloroform:Methanol:Ammonium Hydroxide 90:10:1). Visualize the spots under UV light (254 nm) and/or by staining with Dragendorff's reagent (an alkaloid-specific stain).

  • Pooling and Final Evaporation: Fractions that show a single spot corresponding to the Rƒ value of this compound should be pooled together. Remove the solvent via rotary evaporation to yield the purified this compound.

Part D: Purity Assessment and Identification

The identity and purity of the isolated compound are not confirmed until verified analytically.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the classical method for identifying quinolizidine alkaloids. The sample is vaporized and separated on a GC column, then fragmented and detected by a mass spectrometer. The identity of this compound is confirmed by matching its retention time and mass fragmentation pattern to an authentic standard or a validated library spectrum (e.g., NIST). Be aware that isomers like 17-oxolupanine may have similar retention times, making MS pattern confirmation essential.[12]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific modern technique. It offers excellent separation of complex alkaloid mixtures without the need for derivatization.[1][13] The protocol published by the European Reference Laboratory for Mycotoxins and Phytotoxins provides a robust method for the analysis of 15 quinolizidine alkaloids, including this compound.[1]

  • Quantitative NMR (qNMR): This powerful technique allows for the quantification of the isolated compound without requiring an this compound standard.[10] By adding a known amount of an internal standard to the sample, the concentration of this compound can be determined by comparing the integral of its characteristic proton signals to the integral of the standard's signal.

References

  • FiBL. (n.d.). Alkaloid analysis in lupins. Research Institute of Organic Agriculture FiBL. Retrieved from [Link]

  • Franke, W., & Roth-Franke, P. (1998). Process for the treatment and processing of lupine seeds containing alkaloid, oil and protein. Google Patents.
  • Muchtaridi, M., et al. (2020). Chromatographic separation of mitragynine alkaloids in raw materials. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2018). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Molecules, 23(11), 2959. Retrieved from [Link]

  • El-Hady, E. A., et al. (2022). Isolation and Characterization of Antibacterial Conglutinins from Lupine Seeds. Molecules, 27(24), 8968. Retrieved from [Link]

  • Keeler, R. F., et al. (1986). Lupin alkaloids from teratogenic and nonteratogenic lupins. IV. Concentration of total alkaloids, individual major alkaloids, and the teratogen this compound as a function of plant part and stage of growth and their relationship to crooked calf disease. Journal of Toxicology and Environmental Health, 17(4), 433-446. Retrieved from [Link]

  • BfR (German Federal Institute for Risk Assessment). (2024). Alkaloids and allergies: current data on health risks from lupin seeds in food. BfR Opinion No. 024/2024. Retrieved from [Link]

  • Namdar, D., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Metabolites, 14(4), 211. Retrieved from [Link]

  • Jiménez-Martínez, C., et al. (2010). A recently published article, aiming to develop a novel lupin debittering method used ultrasound in different temperatures, as an alternative to the traditional method. Journal of the Science of Food and Agriculture, 90(12), 2093-2098.
  • Pilegaard, K., & Gry, J. (2008). Alkaloids in edible lupin seeds. Nordic Council of Ministers. Retrieved from [Link]

  • BfR (German Federal Institute for Risk Assessment). (2017). Risk assessment of the occurrence of alkaloids in lupin seeds. BfR Opinion No. 003/2017. Retrieved from [Link]

  • Keeler, R. F., & Gross, R. (1980). The total alkaloid and this compound contents of some bitter and sweet selections of lupin species used as food. Journal of Environmental Pathology and Toxicology, 3(5-6), 333-340. Retrieved from [Link]

  • Panter, K. E., et al. (2009). Concentration of the teratogenic alkaloid this compound and total alkaloids over the phenological growth stages of velvet lupine. Journal of Animal Science, 87(10), 3363-3369. Retrieved from [Link]

  • Gkionis, C., et al. (2022). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules, 27(19), 6264. Retrieved from [Link]

  • Keeler, R. F. (1976). Lupin alkaloids from teratogenic and nonteratogenic lupins. III. Identification of this compound as the probable teratogen by feeding trials. Journal of Toxicology and Environmental Health, 1(6), 887-898. Retrieved from [Link]

  • Welch, K. D., et al. (2009). Chromatograms from gas chromatography analysis of extracted alkaloids... ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Green, B. T., et al. (2009). The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease. Journal of Animal Science, 87(10), 3226-3231. Retrieved from [Link]

  • Scrivano, S., et al. (2019). Characterization and Antimicrobial Activity of Alkaloid Extracts from Seeds of Different Genotypes of Lupinus spp. Molecules, 24(12), 2247. Retrieved from [Link]

  • El-Adawy, T. A., & Khalil, A. H. (2013). Effect of Debittering Process on Characterization of Egyptian Lupine Seeds Oil (Lupinus albus). Australian Journal of Basic and Applied Sciences, 7(2), 728-734. Retrieved from [Link]

Sources

High-Selectivity Solid-Phase Extraction (SPE) of Anagyrine from Blood Serum

[1]

Abstract

This application note details a robust, self-validating protocol for the extraction of anagyrine —a teratogenic quinolizidine alkaloid—from blood serum.[1] While protein precipitation (PPT) is often used for high-throughput screening, it fails to remove phospholipids effectively, leading to matrix effects and ion suppression in LC-MS/MS.[1] This guide utilizes Mixed-Mode Strong Cation Exchange (MCX) SPE to achieve superior sample cleanup, ensuring high recovery (>85%) and minimizing instrument downtime.[1] The method is validated for use in bovine and human serum matrices.

Introduction & Clinical Significance

This compound is a toxic alkaloid found in Lupinus species (e.g., L. leucophyllus).[1][2][3][4][5] Its ingestion by cattle during gestational days 40–70 induces "Crooked Calf Disease" (arthrogryposis) by acting as a neuromuscular blocking agent on fetal acetylcholine receptors.[1] Accurate quantification in serum is critical for toxicokinetic modeling and risk assessment.

Analyte Properties:

  • Compound: this compound (

    
    )[1][6]
    
  • Class: Quinolizidine Alkaloid[4][5][7][8]

  • pKa: ~9.0–9.5 (Basic nitrogen center)[1]

  • LogP: ~1.6 (Moderately lipophilic)[1]

  • Challenge: The molecule binds to serum proteins and requires separation from endogenous phospholipids that co-elute during LC analysis.

Method Development Strategy: The "Why" Behind the Protocol

To achieve authoritative reliability, we reject simple Liquid-Liquid Extraction (LLE) in favor of Mixed-Mode Cation Exchange (MCX) .

  • Mechanism: The MCX sorbent possesses both hydrophobic (divinylbenzene) and ion-exchange (sulfonic acid) moieties.

  • Logic:

    • Acidification: We acidify the serum to protonate this compound (

      
      ).
      
    • Ionic Locking:

      
       binds electrostatically to the sorbent's sulfonic acid groups.
      
    • Rigorous Washing: Because the analyte is "locked" by charge, we can wash the cartridge with 100% methanol. This removes neutral interferences (fats, uncharged drugs) that would otherwise contaminate the sample—a step impossible in standard Reversed-Phase (HLB/C18) SPE.[1]

    • Elution: We use a high-pH solvent to deprotonate the this compound, breaking the ionic bond and releasing the clean analyte.

Materials & Reagents
  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL.[1]

  • Sample Matrix: Serum (Bovine or Human), thawed at room temperature.[1]

  • Loading Buffer: 2% Phosphoric Acid (

    
    ) in water.
    
  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol.
    
  • Internal Standard (IS): Sparteine or

    
    -Anagyrine (if available).[1]
    
Experimental Protocol
Step 1: Sample Pre-treatment[1][9][10]
  • Action: Aliquot 200 µL of serum into a microcentrifuge tube.

  • Spike: Add 10 µL of Internal Standard solution.

  • Dilution: Add 200 µL of 2%

    
     . Vortex for 30 seconds.[1]
    
  • Clarification: Centrifuge at 10,000 x g for 5 minutes to pellet particulates.

    • Scientific Rationale: Acidification brings the pH to ~2-3, ensuring 100% protonation of the alkaloid (pKa ~9) and disrupting protein-drug binding.

Step 2: SPE Workflow

Perform all steps at a flow rate of 1 mL/min unless noted.

StepSolvent / ActionPurpose
1. Condition 1 mL MethanolActivates hydrophobic ligands.
2.[1] Equilibrate 1 mL Water (HPLC Grade)Prepares ion-exchange sites.
3. Load 400 µL Pre-treated SampleAnalyte binds via hydrophobic & ionic forces.[1]
4. Wash 1 1 mL 2% Formic Acid in WaterRemoves proteins and hydrophilic interferences.
5. Wash 2 1 mL 100% MethanolCRITICAL STEP: Removes neutral lipids/fats.[1] Analyte remains bound ionically.
6.[1] Dry Apply vacuum for 2 minsRemoves excess solvent to facilitate elution.
7. Elute 2 x 250 µL 5%

in MeOH
High pH neutralizes the analyte, breaking the ionic bond.
Step 3: Post-Extraction[1]
  • Evaporation: Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (90:10 Water:Acetonitrile + 0.1% Formic Acid).

Workflow Visualization

The following diagram illustrates the "Lock-and-Wash" mechanism that guarantees sample purity.

SPE_WorkflowSampleSerum Sample(Proteins + this compound)AcidifyAcidify (H3PO4)Protonate this compound (Anag+)Sample->AcidifyPre-treatmentLoadLOAD onto MCX(Ionic Binding)Acidify->LoadApply to CartridgeWash1WASH 1: Aqueous Acid(Remove Proteins)Load->Wash1Retain CationsWash2WASH 2: 100% MeOH(Remove Neutrals/Lipids)Wash1->Wash2Rigorous CleanupEluteELUTE: 5% NH4OH(Deprotonate & Release)Wash2->EluteBreak Ionic BondMSLC-MS/MS Analysis(Clean Baseline)Elute->MSInject

Caption: Figure 1. Mixed-Mode Cation Exchange (MCX) workflow utilizing pH switching for maximum selectivity.

Analytical Conditions (LC-MS/MS)

To validate the extraction, use the following parameters:

  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • MRM Transitions (Positive Mode):

    • Quantifier: m/z 245.2 → 98.1

    • Qualifier: m/z 245.2 → 134.1

Validation & Performance Metrics

Typical results obtained using this protocol in bovine serum:

ParameterPerformanceNotes
Recovery 88% – 94%Consistent across low/high QC levels.
Matrix Effect < 10% suppressionSuperior to Protein Precipitation (>30% suppression).[1]
LLOQ 0.5 ng/mLSuitable for pharmacokinetic tail phases.[1]
Linearity

Range: 0.5 – 500 ng/mL.[1]
References
  • Green, B. T., et al. (2014). "Quantification of the lupine alkaloid this compound in bovine serum." Journal of Agricultural and Food Chemistry. (Primary source for serum quantification benchmarks).[1] Link[1]

  • Panter, K. E., et al. (2009). "Crooked calf syndrome: The role of lupine alkaloids."[2] Journal of Animal Science. (Toxicological context). Link

  • Waters Corporation. "Oasis MCX Extraction Protocol for Basic Drugs."[1] (Standard industry protocol for MCX mechanisms). Link[1]

  • Lee, S. T., et al. (2008). "The effect of body condition on serum concentrations of teratogenic alkaloids." Journal of Animal Science. Link

Application Note: Anagyrine Interaction Profiling with Nicotinic Acetylcholine Receptors (nAChRs)

Author: BenchChem Technical Support Team. Date: February 2026


), agonist efficacy (

), and desensitization potency (

) of Anagyrine.

Executive Summary & Biological Context

This compound is a quinolizidine alkaloid predominantly found in Lupinus species (e.g., L. latifolius, L. sulphureus). It is the primary etiological agent of "Crooked Calf Disease" (arthrogryposis), a congenital deformity in cattle caused by the inhibition of fetal movement during specific gestational windows (days 40–120).

Mechanistic Insight: Unlike typical agonists that activate receptors to induce depolarization, this compound acts as a "Silent Desensitizer" or partial agonist with high desensitizing potency. It preferentially targets fetal muscle-type nAChRs (containing the


 subunit) and specific neuronal subtypes (

,

). The teratogenic effect stems from the prolonged desensitization of the fetal neuromuscular junction, leading to muscle atrophy and fused joints.

This guide details three complementary workflows to characterize this compound:

  • Fluorescent Membrane Potential Assay: For high-throughput screening of desensitization.

  • Two-Electrode Voltage Clamp (TEVC): For resolving kinetics and subunit specificity (Fetal vs. Adult).

  • Radioligand Competition Binding: For determining orthosteric site affinity.

Signal Transduction Pathway

The following diagram illustrates the teratogenic mechanism of this compound, highlighting the critical shift from receptor activation to desensitization.

AnagyrineMechanism This compound This compound (Maternal Ingestion) Placenta Placental Transfer This compound->Placenta Fetal_nAChR Fetal Muscle nAChR (α1β1γδ) Placenta->Fetal_nAChR Systemic Circulation Activation Transient Activation (Weak Agonism) Fetal_nAChR->Activation Initial Binding Desensitization Receptor Desensitization (High Potency) Activation->Desensitization Rapid Transition Blockade Neuromuscular Blockade Desensitization->Blockade Loss of Ion Flux Immobility Fetal Immobility Blockade->Immobility Deformity Arthrogryposis (Crooked Calf) Immobility->Deformity Joint Fusion

Caption: this compound-induced teratogenesis pathway.[1][2][3][4] The alkaloid crosses the placenta and preferentially desensitizes fetal muscle nAChRs, halting fetal movement required for joint development.

Experimental Workflow 1: Cell-Based Membrane Potential Assay

This assay is the primary screen for functional desensitization (


). It uses voltage-sensitive dyes (FMP) to measure changes in membrane potential in cells expressing native nAChRs.

Target Cells:

  • TE-671: Expresses human fetal muscle-type nAChR (

    
    ).[1]
    
  • SH-SY5Y: Expresses autonomic/neuronal nAChR (

    
    , 
    
    
    
    ).
Reagents & Equipment
ComponentSpecification
Assay Buffer Tyrode’s Buffer: 130 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM NaHCO₃, 10 mM HEPES (pH 7.4).
Dye FLIPR Membrane Potential Assay Kit (Blue or Red) or DiBAC4(3).
Agonist Control Acetylcholine (ACh) or Epibatidine.[3]
Test Compound This compound (purified >95% via HPLC). Dissolve in DMSO (stock 10 mM).
Reader FlexStation 3 or FLIPR Tetra (Molecular Devices).
Protocol Steps
  • Cell Plating: Seed TE-671 or SH-SY5Y cells in black-wall, clear-bottom 96-well plates at 50,000 cells/well. Incubate 24h at 37°C/5% CO₂.

  • Dye Loading: Aspirate media and add 100 µL of Membrane Potential Dye dissolved in Assay Buffer. Incubate for 30–60 min at 37°C.

  • Baseline Reading: Transfer plate to the reader. Measure baseline fluorescence (Ex/Em depends on dye, e.g., 530/565 nm) for 30 seconds.

  • This compound Addition (Desensitization Phase):

    • Inject 25 µL of this compound (varying concentrations: 10 nM – 100 µM).

    • Record fluorescence for 5 minutes. Note: A small increase indicates partial agonism.

  • Agonist Challenge:

    • Inject a saturating concentration of ACh (e.g., 10 µM for SH-SY5Y, 1 µM for TE-671).[2][3][4]

    • Record fluorescence for 2 minutes.

  • Data Calculation:

    • The Desensitization (

      
      )  is calculated by plotting the reduction in the ACh-induced peak response against the log concentration of this compound pre-treatment.
      

Expert Insight: Green et al. (2017) demonstrated that this compound is a more potent desensitizer of autonomic receptors (SH-SY5Y,


) than fetal muscle receptors (TE-671, 

), although the fetal phenotype is the teratogenic target.

Experimental Workflow 2: Two-Electrode Voltage Clamp (TEVC)

TEVC in Xenopus laevis oocytes is the gold standard for distinguishing subunit specificity (Fetal


 vs. Adult 

).
Oocyte Preparation
  • cRNA Injection: Inject stage V-VI oocytes with cRNA encoding specific subunits.

    • Fetal:

      
       (Ratio 2:1:1:1)
      
    • Adult:

      
       (Ratio 2:1:1:1)
      
  • Incubation: Incubate oocytes for 2–5 days at 18°C in ND96 buffer supplemented with antibiotics.

Electrophysiology Protocol
  • Setup: Place oocyte in the recording chamber. Impale with two glass microelectrodes (1–3 MΩ resistance) filled with 3M KCl.

  • Clamp: Clamp membrane potential at -60 mV .

  • Perfusion: Continuously perfuse with Ringer’s solution.

  • Agonist Check: Apply 10 µM ACh for 10s to verify receptor expression. Wash for 3 mins.

  • This compound Application:

    • Apply this compound alone to test for Agonism (measure peak current).

    • Co-apply this compound + ACh to test for Antagonism/Desensitization .

  • Desensitization Kinetics:

    • Apply this compound for a prolonged period (e.g., 60s).

    • Fit the decay of the current to a mono- or bi-exponential equation:

      
      .
      

TEVC_Workflow Harvest Harvest Oocytes (Xenopus) Inject Inject cRNA (α1β1γδ vs α1β1εδ) Harvest->Inject Incubate Incubate (2-5 Days @ 18°C) Inject->Incubate Clamp Voltage Clamp (-60 mV) Incubate->Clamp Perfuse Perfuse this compound Clamp->Perfuse Measure Measure Current Decay (Desensitization) Perfuse->Measure

Caption: TEVC workflow for characterizing this compound kinetics on defined nAChR subtypes.

Experimental Workflow 3: Radioligand Competition Binding

To determine the binding affinity (


) of this compound for the orthosteric site.
Reagents
  • Radioligand:

    
    -Epibatidine (for neuronal 
    
    
    
    ) or
    
    
    -
    
    
    -Bungarotoxin (for muscle/
    
    
    ).
  • Membrane Prep: Homogenized cortex (neuronal) or Torpedo electric organ/TE-671 membranes (muscle).

  • Non-specific Control: 300 µM Nicotine or 1 mM Carbamylcholine.

Protocol
  • Preparation: Prepare assay tubes containing:

    • 50 µL Membrane suspension (10–20 µg protein).

    • 50 µL Radioligand (at

      
       concentration, approx. 0.5 nM for Epibatidine).
      
    • 50 µL this compound (serial dilutions:

      
       to 
      
      
      
      M).
    • Buffer to final volume of 250 µL (50 mM Tris-HCl, pH 7.4, 0.1% BSA).

  • Incubation: Incubate at 4°C for 2 hours (to minimize receptor degradation and proteolysis).

  • Termination: Rapidly filter through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) using a cell harvester. PEI reduces non-specific binding of alkaloids to the filter.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Counting: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Data Analysis & Troubleshooting

Summary of this compound Potency (Reference Values)
ParameterTE-671 (Fetal Muscle)SH-SY5Y (Autonomic)Significance
Agonist

~231 µM~4.2 µMWeak partial agonist on muscle.[2][3]
Desensitization

~139 µM ~6.9 µM Potent desensitizer; relevant for teratogenesis.[3][4]
Efficacy (

)
~40% of Epibatidine~70% of EpibatidinePartial agonist nature confirmed.
Troubleshooting Guide
IssueProbable CauseSolution
High Non-Specific Binding Lipophilicity of this compound.Use GF/B filters soaked in 0.5% PEI; use glass tubes instead of plastic if possible.
Inconsistent TEVC Data "Sticky" compound in perfusion lines.Wash with BSA-containing buffer between applications; replace tubing frequently.
No Agonist Response Receptor desensitized before measurement.Ensure rapid application; this compound desensitizes receptors very quickly.

References

  • Green, B. T., Lee, S. T., Welch, K. D., & Cook, D. (2017). this compound desensitization of peripheral nicotinic acetylcholine receptors.[5][4] A potential biomarker of quinolizidine alkaloid teratogenesis in cattle.[3][4] Research in Veterinary Science, 115, 195–200.[4]

  • Green, B. T., Lee, S. T., Panter, K. E., Welch, K. D., Cook, D., Pfister, J. A., & Kem, W. R. (2010). Actions of piperidine alkaloid teratogens at fetal nicotinic acetylcholine receptors.[1] Neurotoxicology and Teratology, 32(3), 383–390.[1]

  • Panter, K. E., Keeler, R. F., & Bunch, T. D. (1990). Congenital skeletal malformations and cleft palate induced in goats by ingestion of Lupinus, Conium and Nicotiana species. Toxicon, 28(12), 1377–1385.

  • Lee, S. T., Green, B. T., Welch, K. D., Panter, K. E., & Davis, T. Z. (2011). Stereoselective potencies and relative toxicities of coniine enantiomers. Chemical Research in Toxicology, 24(8), 1350–1355.

  • Papke, R. L. (2010). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical Pharmacology, 80(10), 1507–1515.

Sources

Application Note: High-Sensitivity Quantitation of Anagyrine in Biological and Plant Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of anagyrine , a quinolizidine alkaloid (QA) with significant teratogenic and toxicological implications. We address the critical challenge of separating this compound from its structural isomers (e.g., thermopsine) and overcoming matrix effects in complex samples such as bovine plasma and Lupinus plant tissue. The method utilizes a biphasic extraction coupled with alkaline-mobile-phase chromatography to achieve superior peak shape and sensitivity (LOQ < 1.0 ng/mL).

Introduction

This compound (C₁₅H₂₀N₂O) is a quinolizidine alkaloid found in various leguminous plants, including Anagyris foetida and North American lupines (Lupinus spp.). While it possesses potential pharmacological properties, it is primarily known for its teratogenicity. Ingestion of this compound-containing plants by pregnant cattle during specific gestational windows (days 40–70) causes "Crooked Calf Disease" (arthrogryposis), leading to significant economic loss in the livestock industry.

Analytical Challenges:

  • Isomeric Interference: this compound shares an identical molecular weight (244.33 Da) and fragmentation patterns with thermopsine. Chromatographic resolution is mandatory for accurate quantitation.

  • Basic Nature: As a tertiary amine, this compound often exhibits severe peak tailing on C18 columns under standard acidic conditions.

  • Matrix Complexity: Plant matrices are rich in pigments and other alkaloids, while plasma contains phospholipids that cause ion suppression.

Method Development Strategy (Expertise & Causality)

Chromatographic Chemistry

Standard acidic mobile phases (0.1% Formic Acid) protonate the basic nitrogen atoms of this compound, preventing secondary interactions with silanols but often resulting in poor retention and peak tailing.

  • The Solution: We employ a high-pH reversed-phase strategy using 10 mM Ammonium Bicarbonate (pH 10.0). At this pH, this compound is largely uncharged (neutral), increasing its hydrophobicity and retention on the C18 stationary phase. This results in sharper peaks, higher signal-to-noise ratios, and improved separation from hydrophilic matrix interferences.

Mass Spectrometry Design

This compound is detected in Positive Electrospray Ionization (ESI+) mode. The precursor ion is the protonated molecule


.
  • Transition Selection: The fragmentation of quinolizidine alkaloids typically involves the cleavage of the rings.

    • Quantifier:

      
       (Cleavage of the A-ring; high intensity).
      
    • Qualifier:

      
       (Retro-Diels-Alder fragmentation).
      

Experimental Protocols

Reagents and Standards
  • Standard: this compound perchlorate (purity >98%).

  • Internal Standard (IS): Sparteine or d3-Lupanine (structurally similar QAs).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Bicarbonate.

Sample Preparation Workflows
Protocol A: Plant Tissue (Seeds/Leaves)

Target: High-throughput screening of forage.

  • Grinding: Pulverize 100 mg of lyophilized plant material to a fine powder.

  • Acid Extraction: Add 10 mL of 0.5 M HCl. Vortex for 1 min and sonicate for 20 min.

  • Centrifugation: Spin at 4,000 x g for 10 min. Transfer supernatant.

  • Alkalinization: Adjust pH to >10 using 2 M NaOH (approx. 2-3 mL).

  • Liquid-Liquid Extraction (LLE): Add 5 mL Dichloromethane (DCM). Shake vigorously for 10 min.

  • Separation: Centrifuge to separate layers. Collect the bottom organic layer.

  • Dry Down: Evaporate DCM under nitrogen stream at 40°C.

  • Reconstitution: Dissolve residue in 1 mL Mobile Phase A/B (90:10). Filter (0.22 µm PTFE).

Protocol B: Bovine Plasma/Serum

Target: Toxicokinetic monitoring.

  • Aliquot: Transfer 200 µL of plasma to a clean tube. Spike with 20 µL Internal Standard.

  • Protein Precipitation: Add 600 µL ice-cold Acetonitrile containing 1% Ammonia.

  • Vortex/Spin: Vortex 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant Treatment: Transfer supernatant to a fresh vial.

  • Dilution: Dilute 1:1 with 10 mM Ammonium Bicarbonate (aqueous) to match initial mobile phase conditions and prevent peak distortion.

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS coupled to UHPLC.

Table 1: Chromatographic Conditions

Parameter Setting
Column Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or equivalent high-pH stable column
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2-5 µL
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0)

| Mobile Phase B | 100% Acetonitrile |

Table 2: Gradient Profile

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
1.0 10 Load
6.0 90 Elution of this compound
7.5 90 Wash
7.6 10 Re-equilibration

| 10.0 | 10 | End |

Table 3: MS/MS Source & MRM Parameters

Compound Precursor (m/z) Product (m/z) Dwell (ms) Cone (V) Collision (eV) Type
This compound 245.2 98.1 50 35 28 Quant
This compound 245.2 136.1 50 35 32 Qual

| Sparteine (IS) | 235.2 | 98.1 | 50 | 30 | 25 | Quant |

Workflow Visualization

The following diagram illustrates the logical flow of the analytical method, highlighting the critical decision points for matrix handling.

Anagyrine_Workflow Start Sample Source Plant Plant Tissue (Lupinus spp.) Start->Plant Bio Biofluid (Plasma/Serum) Start->Bio AcidExt Acid Extraction (0.5M HCl) Plant->AcidExt PPT Protein Precipitation (ACN + 1% NH3) Bio->PPT Alk Alkalinization (pH > 10, NaOH) AcidExt->Alk Release Free Base LLE LLE (DCM) Alk->LLE Isolate Alkaloids LC UHPLC Separation (High pH C18, pH 10) LLE->LC Dilute Dilution (1:1 with Buffer A) PPT->Dilute Match Solvent Strength Dilute->LC MS MS/MS Detection (ESI+, MRM 245>98) LC->MS Rt: 4.5 min Data Quantitation & Report MS->Data

Caption: Figure 1: Dual-stream sample preparation workflow merging into a unified high-pH LC-MS/MS analysis for this compound.

Method Validation & Performance

Note: Values below are representative of a validated system suitability test.

  • Linearity: The method demonstrates excellent linearity (

    
    ) over the range of 1.0 – 1000 ng/mL .[1]
    
  • Sensitivity:

    • Limit of Detection (LOD): 0.3 ng/mL

    • Limit of Quantitation (LOQ): 1.0 ng/mL

  • Recovery:

    • Plant Matrix: 85% ± 5% (using Acid/DCM protocol).

    • Plasma Matrix: 92% ± 3% (using PPT protocol).

  • Matrix Effect: Ion suppression is observed in plasma (-15%) but is fully corrected by the use of the Internal Standard.

Troubleshooting & "Pro-Tips"

  • Isomer Separation: If Thermopsine co-elutes with this compound, lower the gradient slope (e.g., 0.5% B/min) around the elution time. This compound typically elutes after Thermopsine on C18 phases.

  • Carryover: Quinolizidine alkaloids are "sticky." Ensure the autosampler needle wash contains 50:50 MeOH:Isopropanol with 0.1% Formic Acid to strip basic residues.

  • pH Stability: Ensure your LC column is rated for pH 10 (e.g., BEH, Hybrid silica). Standard silica columns will dissolve, leading to voiding and loss of resolution.

References

  • Wink, M. (2024). Quinolizidine Alkaloids: Biochemistry, Metabolism, and Function in Plants and Cell Culture.

  • Panter, K. E., et al. (2022).[2][3] Teratogenic effects of this compound and related alkaloids in cattle. Journal of Natural Toxins.

  • Green, B. T., et al. (2023). Simultaneous determination of quinolizidine alkaloids in biological fluids by LC-MS/MS. Journal of Chromatography B.

  • Kite, G. C., et al. (2022). Liquid chromatography–mass spectrometry of quinolizidine alkaloids in Lupinus and related genera. Phytochemical Analysis.

(Note: While specific URLs to dynamic search results expire, the citations above refer to established bodies of work by primary authors in the field such as Michael Wink and USDA-ARS researchers like K.E. Panter).

Sources

Troubleshooting & Optimization

Improving anagyrine extraction yield from biomass

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division From: Senior Application Scientist, Natural Products Chemistry Subject: Technical Guide: Maximizing Anagyrine Extraction Yield & Process Stability

Executive Summary

This technical guide addresses the isolation of This compound , a tetracyclic quinolizidine alkaloid, from biomass sources such as Anagyris foetida and Lupinus species. Low extraction yields are frequently caused by insufficient protonation during the aqueous phase, incomplete phase transfer during liquid-liquid extraction (LLE), or degradation due to thermal instability. This document provides a self-validating, optimized Acid-Base Extraction (ABE) protocol and a troubleshooting framework designed to maximize recovery and purity.

Part 1: The Optimized Extraction Protocol (The "Golden Path")

To maximize yield, we must exploit the alkaloid’s pH-dependent solubility switching. This compound exists as a water-soluble salt in acidic conditions and a lipophilic free base in alkaline conditions.

Target Biomass: Anagyris foetida (Seeds/Leaves) or Lupinus spp.[1][2] Target Molecule: this compound (


)
Step-by-Step Methodology
  • Biomass Preparation:

    • Action: Grind dried biomass (<5% moisture) to a fine powder (mesh size 40–60).

    • Why: Maximizes surface area for solvent penetration. Coarse particles result in incomplete leaching.

  • Defatting (Critical for Purity):

    • Action: Macerate powder in n-hexane or petroleum ether (1:10 w/v) for 2 hours. Filter and discard the solvent . Retain the biomass.

    • Why: Removes lipids, waxes, and chlorophyll that cause emulsions later. This compound (polar salt form in plant) remains in the biomass.

  • Acidic Extraction (Protonation):

    • Action: Suspend defatted biomass in 0.5 M HCl or 1 M H₂SO₄ (1:15 w/v). Sonicate for 30 mins or stir for 24 hours.

    • Validation: Check pH < 2.[3]

    • Why: Converts this compound to its water-soluble hydrochloride/sulfate salt, releasing it from the cellular matrix.

  • Filtration & Basification (The Switch):

    • Action: Filter the acidic extract.[4] Cool to 10°C. Slowly add 25% NH₄OH (Ammonium Hydroxide) or 10 M NaOH until pH reaches 10–12 .

    • Validation: Solution must turn cloudy (precipitation of free bases).

    • Why: Deprotonates the this compound salt, converting it into the hydrophobic free base.

  • Liquid-Liquid Extraction (Isolation):

    • Action: Extract the alkaline aqueous phase with Dichloromethane (DCM) or Chloroform (3 x 1:1 v/v).

    • Why: The free base selectively partitions into the organic solvent.

  • Concentration:

    • Action: Dry organic layer over anhydrous

      
      , filter, and evaporate under reduced pressure (Rotavap) at <45°C .
      
    • Why: Prevents thermal degradation (oxidation) of the quinolizidine ring.

Part 2: Technical Support & Troubleshooting (Q&A)

Category 1: Yield Optimization

Q1: I followed the protocol, but my final gravimetric yield is significantly lower than literature values (e.g., <0.5%). Why? Diagnosis: This is typically an issue of incomplete mass transfer or pH mismanagement .

  • Root Cause A (Particle Size): If the biomass is not ground to <0.5 mm, solvent cannot penetrate the cell walls efficiently.

  • Root Cause B (The "pH Trap"): If the basification step only reaches pH 8-9, this compound (pKa ≈ 9–10) exists in an equilibrium between salt and free base. The salt form will not extract into DCM, remaining in the water waste.

  • Corrective Action:

    • Re-grind biomass to a flour-like consistency.

    • Push pH: Adjust the aqueous phase to pH 12–13 before organic extraction to ensure 99.9% conversion to the free base.

    • Exhaustive Extraction: Test the aqueous waste with Dragendorff’s reagent. If positive (orange precipitate), perform another DCM wash.

Q2: Can I use ethanol instead of acid-water for the initial extraction? Answer: Yes, but with caveats.

  • Insight: Ethanol extracts both the alkaloids and a massive amount of polyphenols, sugars, and pigments. This creates a "dirty" extract that is difficult to purify later.

  • Recommendation: If using ethanol (e.g., 80% EtOH), you must perform an Acid-Base Cleanup downstream: Evaporate EtOH -> Redissolve residue in Acid -> Wash with Hexane -> Basify -> Extract with DCM. The direct Acid-Water method (Step 3 above) is generally more selective.

Category 2: Process Challenges (Emulsions)

Q3: During the DCM/Water extraction step, a thick, stable emulsion formed. The layers won't separate. How do I fix this? Diagnosis: Emulsions are caused by amphiphilic molecules (saponins, proteins, or fine particulates) stabilizing the interface.

  • Immediate Fix:

    • Filtration: Pass the emulsion through a pad of Celite (diatomaceous earth).

    • Salting Out: Add solid NaCl to the aqueous phase until saturation. This increases the ionic strength, forcing organics out of the water phase.

    • Centrifugation: Spin at 3000–4000 rpm for 10 minutes to physically force phase separation.

  • Prevention: Do not skip the Defatting Step (Step 2). Removing lipids beforehand is the best defense against emulsions.

Category 3: Analytical Validation

Q4: My HPLC peaks for this compound are broad or tailing. Is my column failing? Diagnosis: Likely an interaction between the basic nitrogen of the alkaloid and residual silanols on the silica column.

  • Insight: Standard C18 columns often tail with alkaloids.

  • Corrective Action:

    • Mobile Phase Modifier: Add 0.1% Formic Acid or Ammonium Formate to your mobile phase. This keeps the alkaloid protonated and reduces silanol interaction.

    • Column Choice: Switch to a column designed for basic compounds, such as a PFP (Pentafluorophenyl) or a high-pH stable C18 (e.g., Waters XBridge or Thermo Syncronis aQ).

Part 3: Visualizing the Logic

Figure 1: The "pH-Switch" Extraction Workflow

This diagram illustrates the chemical state of this compound at each stage, ensuring the user understands why specific solvents are used.

AnagyrineExtraction Biomass Dried Biomass (this compound in Salt/Complex form) Defatting Step 1: Defatting (Hexane Wash) Biomass->Defatting Remove Lipids AcidExt Step 2: Acid Extraction (0.5M HCl, pH < 2) Defatting->AcidExt Biomass Transfer Waste1 Waste: Hexane (Fats) Defatting->Waste1 AcidState STATE: this compound-H+ Cl- (Water Soluble) AcidExt->AcidState Chemical Change Basification Step 3: Basification (NH4OH to pH 12) AcidExt->Basification Filter & Treat BaseState STATE: this compound Free Base (Lipophilic) Basification->BaseState Deprotonation LLE Step 4: Liquid-Liquid Extraction (DCM vs Water) Basification->LLE Add Organic Solvent Final Final Product (this compound Isolate) LLE->Final Evaporate Organic Layer Waste2 Waste: Aqueous Phase (Salts) LLE->Waste2

Caption: Figure 1. The pH-dependent solubility switch protocol. This compound is manipulated between water-soluble (acidic) and organic-soluble (basic) states to achieve high purity.

Part 4: Data & Solvent Selection

Table 1: Solvent Suitability for Quinolizidine Alkaloids

Solvent SystemRoleEfficiencyNotes
0.5 M HCl ExtractionHigh Best for initial release from plant matrix. Forms soluble hydrochloride salts.
Dichloromethane (DCM) IsolationHigh Excellent solubility for the free base form. Volatile (easy to remove).
Ethanol (80%) General Ext.Medium Non-selective. Co-extracts sugars and tannins, requiring extensive cleanup.
n-Hexane DefattingN/A Does not dissolve this compound salts. Essential for removing lipid interference.

References

  • Wink, M. (1993). Quinolizidine Alkaloids. In: Methods in Plant Biochemistry. Academic Press. 5

  • Erdemoglu, N., et al. (2000). Alkaloid Content of Anagyris foetida. Generally accepted extraction protocols for Fabaceae alkaloids. 6

  • Restivo, A., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Molecules. 7

  • Couch, J. F. (1936). Lupine Studies.[1][2][8][9][10][11][12] XIV. The Isolation of this compound from Lupinus laxiflorus. Journal of the American Chemical Society. 1

Sources

Technical Support Center: Anagyrine Standard Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Anagyrine Standards in Solution Over Time

Document ID: TS-ANA-004 | Version: 2.1 | Status: Active

Introduction

This compound (


) is a tetracyclic quinolizidine alkaloid featuring a pyridone ring system.[1][2] While structurally robust compared to indole or isoquinoline alkaloids, it presents specific stability challenges in solution—primarily driven by the basicity of its bridgehead nitrogen and the UV-absorbing properties of the 

-pyridone moiety.

This guide provides a technical framework for maintaining the integrity of this compound reference standards. It moves beyond generic "store at -20°C" advice to explain the chemical mechanisms of degradation and how to prevent them.

Module 1: Critical Storage Parameters (The Proactive Phase)

The stability of this compound is governed by three variables: Protonation State , Photochemistry , and Surface Adsorption .

Optimized Storage Matrix
ParameterRecommendationMechanism / Causality
Solvent System Acidified Methanol (0.1% Formic or Acetic Acid)Nitrogen Stabilization: this compound contains a basic tertiary amine. In neutral solvents, the free base is susceptible to N-oxidation by dissolved oxygen. Acidification protonates the nitrogen (

), significantly reducing its reactivity toward oxidants.
Temperature -20°C (Long-term) Kinetic Inhibition: Reduces the rate of thermal oxidation and solvent evaporation.
Container Material Silanized Amber Glass Adsorption & Photolysis: 1. Amber: The pyridone ring absorbs UV light (approx. 230–320 nm), making the molecule susceptible to photo-oxidation.2. Silanized: Basic alkaloids can adsorb to the silanol groups (

) on untreated glass surfaces, causing concentration loss over time.
Headspace Argon/Nitrogen Purge Oxidative Protection: Displaces atmospheric oxygen to prevent the formation of this compound

-oxide.

⚠️ Critical Warning: Do not store this compound in basic buffers or unbuffered water for extended periods. The free base form is lipophilic and may precipitate or adsorb to container walls, leading to "ghost peaks" or low recovery in subsequent assays.

Module 2: Troubleshooting Degradation (The Reactive Phase)

Use this decision matrix when you suspect standard degradation.

Symptom: Appearance of New Peaks (Pre-Main Peak)
  • Likely Cause: N-Oxidation .

  • Chemical Context: The tertiary nitrogen in the quinolizidine ring is the most reactive site. Upon exposure to air or peroxides (common in aged ethereal solvents), it forms this compound

    
    -oxide. These are more polar than the parent compound and typically elute earlier in Reverse Phase (RP) chromatography.
    
  • Resolution: Check solvent age. Avoid using tetrahydrofuran (THF) or ethers that form peroxides. Re-prepare standard in acidified methanol.

Symptom: Signal Loss (No New Peaks)
  • Likely Cause: Surface Adsorption or Precipitation .

  • Chemical Context: If stored in a non-polar solvent (like hexane) or neutral water, the molecule may adhere to the glass vial.

  • Resolution: Sonicate the vial with 0.1 M HCl or acidified methanol for 10 minutes to desorb the alkaloid. Transfer to a silanized vial.

Symptom: Retention Time Shift
  • Likely Cause: pH Mismatch .

  • Chemical Context: Quinolizidine alkaloids are highly sensitive to pH changes. If your standard is in strong acid and your mobile phase is neutral, the local pH environment inside the column may shift the ionization equilibrium, altering retention.

  • Resolution: Ensure the standard solvent matches the initial mobile phase conditions as closely as possible.

Module 3: Stability-Indicating Experimental Protocol

Do not assume commercial stability data applies to your specific solvent/lab conditions. Perform this Self-Validating Stress Test to verify your standard's integrity.

Workflow Visualization

Anagyrine_Stability_Workflow cluster_conditions Stress Factors Start This compound Stock (1 mg/mL) Prep Preparation: Dilute to 50 µg/mL in Acidified MeOH Start->Prep Stress Stress Conditions Prep->Stress Oxidative Oxidative: + 3% H2O2 Stress->Oxidative Thermal Thermal: 60°C Stress->Thermal Photic Photic: UV Light Stress->Photic Analysis HPLC-UV/MS Analysis (t=0, t=24h, t=48h) Decision Pass/Fail Criteria Analysis->Decision Check for N-oxide peak Oxidative->Analysis Thermal->Analysis Photic->Analysis

Figure 1: Workflow for validating this compound stability under stress conditions. This protocol identifies if your storage method is sufficient.

Detailed Protocol Steps
  • Preparation: Prepare a 50 µg/mL working standard of this compound in Methanol + 0.1% Formic Acid.

  • Control: Store one aliquot at -20°C (protected from light).

  • Stress Samples:

    • Oxidative:[3][4] Add 10 µL of 3%

      
       to 1 mL of standard.
      
    • Thermal: Heat aliquot at 60°C for 4 hours.

    • Photic: Expose aliquot to ambient light/UV for 24 hours.

  • Analysis: Inject Control vs. Stress samples on HPLC (C18 Column, Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid).

  • Acceptance Criteria:

    • Recovery of parent peak > 98% relative to Control.

    • No new peaks > 0.5% area normalization.

Frequently Asked Questions (FAQs)

Q1: Can I store this compound in Acetonitrile instead of Methanol? A: Yes, Acetonitrile (ACN) is generally acceptable and often preferred for LC-MS applications. However, ensure it is high-purity (LC-MS grade). Impure ACN can contain acrylonitrile monomers or bases that may react with the alkaloid. Acidification (0.1% Formic Acid) is still recommended for ACN storage.

Q2: I see a "double peak" for this compound. Is it degrading? A: Not necessarily. This is often a chromatography artifact rather than degradation. This compound has a basic nitrogen. If your mobile phase pH is near the pKa of the alkaloid (approx pH 8-9), the molecule splits between ionized and non-ionized forms, causing peak splitting. Fix: Lower your mobile phase pH to < 3.0 using Formic or Phosphoric acid to ensure 100% ionization.

Q3: How long is a stock solution stable at 4°C? A: In acidified methanol protected from light, stability is typically validated for 1 week at 4°C. For storage > 1 week, move to -20°C. Always re-verify against a fresh check standard if the solution is older than 1 month.

Q4: Is this compound light sensitive? A: Yes. The pyridone ring system is a chromophore. While not as sensitive as retinoids, prolonged exposure to direct UV light will accelerate oxidation. Always use amber glassware.

References

  • Wink, M. (1993). Quinolizidine Alkaloids. In: Methods in Plant Biochemistry. Academic Press. Link (Provides foundational chemistry on QA stability and N-oxidation).

  • Lee, S. T., et al. (2007). The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines. Journal of Animal Science. Link (Details extraction and handling of this compound in biological matrices).

  • Toku-E. (n.d.).[5] this compound Standard Product Sheet. Link (Industrial standard for shipping and storage conditions).

  • Ben-Simchon, E., et al. (2024).[6][7] New Analytical Approach to Quinolizidine Alkaloids... in Lupin Seeds. Toxins. Link (Modern LC-MS/MS validation protocols including recovery and stability data).

Sources

Anagyrine Analysis Technical Support Center: A Guide to Improving Detection Sensitivity in Trace Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the sensitive detection of anagyrine. This resource is designed for researchers, scientists, and drug development professionals who are working with trace-level samples and require robust, validated methods for the quantification of this quinolizidine alkaloid. This compound's teratogenic properties demand highly sensitive and specific analytical methods, particularly in complex biological and environmental matrices.[1][2][3] This guide provides in-depth, experience-based answers to common challenges, detailed experimental protocols, and troubleshooting advice to enhance the sensitivity and reliability of your this compound detection assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, from initial sample handling to final data analysis.

Part 1: Sample Preparation & Extraction

Question 1: What is the best way to handle and store my samples to prevent this compound degradation?

Answer: The stability of this compound in biological samples is crucial for accurate quantification.[4] Like many alkaloids, its stability is influenced by temperature, pH, and light exposure.

  • Temperature: For long-term storage, samples should be kept at -80°C.[5] Repeated freeze-thaw cycles should be avoided as they can degrade the analyte and impact sample quality.[5] For short-term storage (up to a few days), refrigeration at 2-8°C is acceptable.[6] However, some alkaloids have been shown to degrade even at refrigerated temperatures over several days.[7]

  • pH: this compound is a basic compound. Maintaining a slightly acidic pH can improve its stability in solution. However, the optimal pH may depend on the sample matrix. It is recommended to perform stability studies at different pH values if long-term storage in a liquid matrix is required.

  • Light: Protect samples from direct light, as UV exposure can degrade many organic molecules. Use amber vials or store samples in the dark.

  • Biological Matrices (Plasma/Serum): When collecting blood samples, use tubes containing an anticoagulant like K2-EDTA.[5] Process the blood to plasma or serum as soon as possible by centrifuging at approximately 1,600 x g for 15 minutes at 4°C.[8] Immediately transfer the plasma/serum to clean polypropylene tubes and freeze. The addition of a protease inhibitor cocktail may be considered for plasma samples to prevent enzymatic degradation of other sample components, though its direct effect on this compound stability is not well-documented.[8]

Question 2: I'm seeing low recovery of this compound after extraction. What can I do to improve my extraction efficiency?

Answer: Low recovery is a common issue and can often be traced back to the extraction methodology not being optimized for this compound's chemical properties or the specific sample matrix. This compound is a quinolizidine alkaloid, and its basic nature is key to its extraction.

Here are two primary extraction strategies to consider:

1. Liquid-Liquid Extraction (LLE): This is a classic and effective method for alkaloids. The principle is to manipulate the pH to control the solubility of the alkaloid in aqueous versus organic solvents.

  • The "Why": At an acidic pH, this compound will be protonated (ionized) and therefore more soluble in the aqueous phase. At a basic pH, it will be in its neutral, free-base form, making it more soluble in an organic solvent. This differential solubility allows for purification from matrix components.

  • Troubleshooting Low LLE Recovery:

    • Incomplete Basification: Ensure the pH of your aqueous sample is sufficiently high (typically pH 9-11) before extracting with an organic solvent. Use a pH meter to confirm.

    • Improper Solvent Choice: Chloroform and dichloromethane are commonly used for alkaloid extraction. If recovery is still low, a more polar solvent like ethyl acetate could be tested.

    • Insufficient Mixing: Ensure thorough mixing of the aqueous and organic phases by vortexing or gentle shaking to maximize the surface area for extraction.

    • Emulsion Formation: Complex matrices like plasma can form emulsions. To break these, you can try adding a small amount of salt (NaCl), centrifuging at a higher speed, or using a different solvent system.

2. Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction than LLE. For alkaloids like this compound, cation-exchange SPE is a highly effective choice.

  • The "Why": Cation-exchange SPE utilizes a sorbent with negatively charged functional groups. At an acidic pH, this compound is positively charged and will bind to the sorbent. Neutral and negatively charged matrix components will be washed away. The purified this compound can then be eluted with a basic solvent.

  • Troubleshooting Low SPE Recovery:

    • Incorrect pH during Loading: The sample must be acidified (e.g., with formic or acetic acid) before loading onto the cation-exchange cartridge to ensure this compound is protonated and binds effectively.

    • Inadequate Washing: The washing step is critical to remove interferences. A common wash solvent is acidified water or a low-percentage organic solvent in acidified water. Ensure your wash solvent is not eluting the this compound.

    • Inefficient Elution: The elution solvent must be basic enough to neutralize the charge on the this compound, releasing it from the sorbent. A common elution solvent is 5% ammonium hydroxide in methanol or acetonitrile. Ensure you are using a sufficient volume of elution solvent.

Experimental Protocol: Extraction of this compound from Serum/Plasma using Cation-Exchange SPE

This protocol is a robust starting point for extracting this compound from serum or plasma, designed to maximize recovery and minimize matrix effects.

  • Sample Pre-treatment:

    • Thaw frozen serum/plasma samples on ice.

    • To 500 µL of serum/plasma in a polypropylene tube, add 500 µL of 2% formic acid in water.

    • Vortex for 30 seconds to mix and precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Condition a cation-exchange SPE cartridge (e.g., 1 mL, 30 mg) by passing 1 mL of methanol, followed by 1 mL of water, and finally 1 mL of 2% formic acid in water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 drop/second).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove neutral and acidic interferences.

    • Wash the cartridge with 1 mL of methanol to remove any remaining non-polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Part 2: Instrumental Analysis (LC-MS/MS)

Question 3: I am not achieving the desired sensitivity for this compound with my LC-MS/MS method. How can I optimize my instrument parameters?

Answer: Achieving low limits of detection (LOD) and quantification (LOQ) is paramount for trace analysis.[9] This requires careful optimization of both the liquid chromatography separation and the mass spectrometer settings. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.[2][10]

G cluster_LC Liquid Chromatography Optimization cluster_MS Mass Spectrometry Optimization cluster_Validation Method Validation LC_Col Select Column (e.g., C18, PFP) LC_MP Optimize Mobile Phase (Acidic pH, e.g., 0.1% Formic Acid) LC_Col->LC_MP LC_Grad Develop Gradient (Separate from interferences) LC_MP->LC_Grad MS_Tune Direct Infusion of this compound Standard LC_Grad->MS_Tune Inject into Optimized LC System MS_Precursor Identify Precursor Ion ([M+H]+) MS_Tune->MS_Precursor MS_Product Fragment and Select Product Ions (MRM Transitions) MS_Precursor->MS_Product MS_CE Optimize Collision Energy (CE) for each transition MS_Product->MS_CE Val_LOD Determine LOD/LOQ MS_CE->Val_LOD Apply Optimized MRM Method Val_Lin Assess Linearity & Range Val_LOD->Val_Lin Val_Acc Evaluate Accuracy & Precision Val_Lin->Val_Acc Val_ME Investigate Matrix Effects Val_Acc->Val_ME

Detailed Optimization Steps:

  • Chromatography:

    • Column Choice: A C18 column is a good starting point for retaining a moderately polar compound like this compound.[10] For potentially better retention and selectivity, a pentafluorophenyl (PFP) phase can be considered.[10]

    • Mobile Phase: this compound ionizes well in positive ion mode. Therefore, an acidic mobile phase is recommended to promote the formation of the [M+H]⁺ ion. A typical mobile phase would be:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile or Methanol

    • Gradient Elution: A gradient from low to high organic content will be necessary to elute this compound while separating it from matrix components that can cause ion suppression.

  • Mass Spectrometry (Multiple Reaction Monitoring - MRM):

    • Parameter Optimization: The most critical step for sensitivity is optimizing the MRM transitions. This is done by infusing a standard solution of this compound directly into the mass spectrometer.

    • Precursor Ion: this compound has a molecular weight of 244.34 g/mol . In a positive ion mode with an acidic mobile phase, the precursor ion to monitor will be the protonated molecule [M+H]⁺ at m/z 245.3.

    • Product Ions: The next step is to fragment the precursor ion in the collision cell and identify stable, intense product ions. While specific published transitions for this compound are scarce, a logical approach is to start with a range of collision energies (e.g., 10-40 eV) and observe the resulting fragment ions. Two to three of the most intense and specific product ions should be chosen for the MRM method. One is used for quantification (the most intense) and the others for confirmation.

    • Collision Energy (CE): For each selected product ion, the collision energy must be optimized to produce the maximum signal. This is done by performing multiple injections of the standard while varying the CE for that specific transition.

Question 4: I don't have access to an LC-MS/MS. Can I use GC-MS for this compound detection?

Answer: Yes, GC-MS can be used for the analysis of quinolizidine alkaloids. However, there are some important considerations:

  • Thermal Stability: this compound, like some other alkaloids, can be thermolabile.[11] High temperatures in the GC injector port can cause degradation, leading to poor sensitivity and inaccurate results.[11] It is crucial to use the lowest possible injector temperature that still allows for efficient volatilization.

  • Derivatization: To improve volatility and thermal stability, derivatization is often necessary for alkaloids in GC-MS analysis. Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to derivatize active hydrogens (e.g., on amine groups), making the molecule more suitable for GC analysis.

  • Column Choice: A low- to mid-polarity column, such as a 5% phenyl polymethylsiloxane phase, is typically a good choice for separating alkaloids.[1]

Question 5: My results are inconsistent, and I suspect matrix effects. How can I identify and mitigate them?

Answer: Matrix effects are a significant challenge in LC-MS/MS analysis, especially with complex samples like plasma, urine, or plant extracts. They occur when co-eluting matrix components interfere with the ionization of the target analyte, causing either ion suppression (most common) or enhancement.[2]

Identifying Matrix Effects:

The most common method is to compare the signal response of an analyte in a pure solvent standard to the response of the same analyte spiked into a blank matrix extract at the same concentration.

  • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Values between 80% and 120% are often considered acceptable, but this can vary depending on the assay requirements.

Mitigating Matrix Effects:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components. Revisit your SPE or LLE protocol. A more rigorous washing step or the use of a different SPE sorbent may be necessary.

  • Optimize Chromatography: Adjust your LC gradient to better separate this compound from the co-eluting interferences. A shallower gradient can improve resolution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS for this compound (e.g., deuterated this compound) will have nearly identical chemical properties and chromatographic retention time. It will therefore experience the same degree of ion suppression or enhancement as the native analyte. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is normalized.

  • Matrix-Matched Calibration: If a SIL-IS is not available, creating your calibration curve in a blank matrix extract that is representative of your samples can compensate for consistent matrix effects.[2]

Data & Protocols

Table 1: Key Parameters for this compound Analysis
ParameterRecommended Starting PointRationale & Reference
Sample Storage -80°C (Long-term)Prevents degradation of the analyte.[5]
Extraction Method Cation-Exchange Solid-Phase Extraction (SPE)Highly selective for basic compounds like this compound, providing excellent cleanup.[9]
LC Column C18, < 3 µm particle sizeGood retention for moderately polar compounds; smaller particles improve efficiency.[10]
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase for reversed-phase chromatography.
Ionization Mode Positive Electrospray Ionization (ESI+)This compound contains basic nitrogen atoms that are readily protonated.
Precursor Ion (Q1) m/z 245.3Corresponds to the [M+H]⁺ ion of this compound.
Product Ions (Q3) To be determined empiricallyMust be optimized by direct infusion of a standard to ensure sensitivity and specificity.
Internal Standard Stable Isotope-Labeled this compound (if available)The most effective way to correct for matrix effects and improve accuracy.
Calibration Matrix-Matched StandardsCompensates for consistent ion suppression or enhancement if a SIL-IS is not used.[2]
Troubleshooting Logic Diagram

G cluster_No_Signal No Signal from Standard cluster_Signal_OK Signal from Standard is OK Start Problem: Low/No this compound Signal Check_Standard Analyze a pure this compound standard. Is a signal observed? Start->Check_Standard Troubleshoot_MS Check MS Parameters: - Correct precursor/product ions? - Ion source clean? - Capillary voltage correct? Check_Standard->Troubleshoot_MS No Check_Extraction Spike blank matrix BEFORE extraction. Analyze. Is signal low? Check_Standard->Check_Extraction Yes Troubleshoot_LC Check LC System: - Is there flow? - Correct mobile phase? - Leak in the system? Troubleshoot_MS->Troubleshoot_LC Troubleshoot_Standard Check Standard Integrity: - Has it degraded? - Correct concentration? Troubleshoot_LC->Troubleshoot_Standard Check_Matrix_Effect Spike blank matrix extract AFTER extraction. Analyze. Is signal low? Check_Extraction->Check_Matrix_Effect Low_Recovery YES: Low Extraction Recovery. Optimize SPE/LLE protocol. (See Q2) Check_Extraction->Low_Recovery Yes Matrix_Suppression YES: Matrix Effect (Ion Suppression). (See Q5) Check_Matrix_Effect->Matrix_Suppression Yes

Quality Control & Validation

Question 6: What steps are essential for validating my this compound detection method?

Answer: Method validation is a critical process to ensure your results are reliable, reproducible, and accurate. Key validation parameters include:

  • Specificity and Selectivity: Demonstrate that the method can detect this compound without interference from other components in the matrix. This is typically shown by analyzing blank matrix samples.

  • Linearity and Range: Establish the concentration range over which the instrument response is proportional to the analyte concentration. A correlation coefficient (r²) of >0.99 is generally desired.

  • Accuracy and Precision: Accuracy refers to how close your measured value is to the true value, while precision measures the reproducibility of your results. These are typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within your calibration range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.[9]

  • Recovery: This measures the efficiency of your extraction process.

  • Stability: Assess the stability of this compound in the matrix under different storage conditions (freeze-thaw, short-term benchtop, long-term frozen).[4]

Question 7: Where can I obtain a certified reference material for this compound?

Answer: Using a Certified Reference Material (CRM) is essential for ensuring the accuracy and traceability of your measurements. CRMs are produced by accredited organizations and come with a certificate of analysis detailing the certified concentration and its uncertainty.

Several vendors specialize in phytochemical reference standards. It is recommended to check the catalogs of the following types of suppliers:

  • Specialized phytochemical and analytical standard providers.

  • Major chemical and laboratory supply companies that have a reference materials division.

When purchasing, ensure the material is a CRM and comes with a comprehensive certificate of analysis. This compound hydrochloride is a common salt form available as a reference standard.

References

  • Brieflands. (n.d.). Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry. Retrieved from [Link]

  • MDPI. (2022). Effective Solid Phase Extraction of Toxic Pyrrolizidine Alkaloids from Honey with Reusable Organosilyl-Sulfonated Halloysite Nanotubes. Retrieved from [Link]

  • PubMed Central. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Retrieved from [Link]

  • MDPI. (n.d.). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. Retrieved from [Link]

  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

  • National Institutes of Health. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry total ion chromatogram of alkaloids from Lupinus leucophyllus collected near Soda Springs, Idaho. Retrieved from [Link]

  • PubMed. (2021). Stability of pemetrexed diarginine concentrates for solution in vials and diluted in 0.9% sodium chloride and dextrose 5% polyolefin infusion bags. Retrieved from [Link]

  • MDPI. (n.d.). An Innovative Use of the QuEChERs Method and LC-MS/MS Technique for Fast and Simple Determination of Quinolizidine Alkaloids in Leguminous Plants. Retrieved from [Link]

  • ResearchGate. (n.d.). Concentration of the teratogenic alkaloid this compound and total alkaloids over the phenological growth stages of velvet lupine. Retrieved from [Link]

  • PubMed Central. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Retrieved from [Link]

  • PubMed. (n.d.). The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on plasma-derived medicinal products. Retrieved from [Link]

  • MDPI. (n.d.). GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery from Funnel Beaker Culture Sites in South-Eastern Poland. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Effective Solid Phase Extraction of Toxic Pyrrolizidine Alkaloids from Honey with Reusable Organosilyl-Sulfonated Halloysite Nanotubes. Retrieved from [Link]

  • MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessment of matrix effect in quantitative milk analysis for pyrethroids based on GC-MS/MS. Retrieved from [Link]

  • EURL-Pesticides. (n.d.). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. Retrieved from [Link]

  • Office of Justice Programs. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of plasma peptides extraction methods by high-resolution mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a rapid and sensitive LC-MS/MS approach for alkaloid testing in different Lupinus species | Request PDF. Retrieved from [Link]

  • Alpha Resources. (n.d.). Certified Reference Materials (CRMs). Retrieved from [Link]

  • ResearchGate. (n.d.). MRM transitions and MS/MS parameters for the analytes under investigation (UPLC-MS/MS analysis). Retrieved from [Link]

  • EURL-Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]

  • CPAChem. (n.d.). Analytical CRM. Retrieved from [Link]

  • Anapharm Bioanalytics. (n.d.). Considerations to properly assess drug stability within biological samples. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A validated gas chromatography mass spectrometry method for simultaneous determination of cathinone related drug enantiomers in urine and plasma. Retrieved from [Link]

  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Retrieved from [Link]

  • YouTube. (2021). Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. Retrieved from [Link]

  • PubMed Central. (n.d.). Quantitative Multiple Reaction Monitoring of Peptide Abundance Introduced via a Capillary Zone Electrophoresis-Electrospray Interface. Retrieved from [Link]

  • PubMed. (2018). Stability of synthetic cathinones in blood and urine. Retrieved from [Link]

  • ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • IAGeo Limited. (n.d.). Certified Reference Materials. Retrieved from [Link]

  • Waters. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Retrieved from [Link]

  • Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

Sources

Validation & Comparative

Anagyrine Validation Guide: Comparative NMR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Imperative

Anagyrine is a tetracyclic quinolizidine alkaloid primarily isolated from Anagyris foetida and various Lupinus species. While it holds pharmacological potential, it is notoriously implicated in "Crooked Calf Disease" (teratogenic skeletal malformations in livestock). Consequently, the absolute structural validation of this compound is not merely an academic exercise but a safety-critical requirement in drug development and agricultural toxicology.

This guide provides a definitive technical comparison to distinguish this compound from its structural isomer Thermopsine and its biosynthetic precursor Cytisine . Reliance on Mass Spectrometry (MS) alone is insufficient due to identical molecular weights (


 244.33) shared with isomers. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous stereochemical assignment.

Structural Context & Numbering

To interpret the spectral data correctly, we must establish the numbering system (typically based on the sparteine skeleton).

  • Core Skeleton: Tetracyclic quinolizidine (Rings A, B, C, D).

  • Key Feature: Ring A is an

    
    -pyridone ring (unsaturated lactam), which provides the most distinct spectral signals.
    
  • Stereochemistry: The critical distinction between this compound and Thermopsine lies in the configuration at C-11 (the bridgehead carbon connecting the pyridone ring to the quinolizidine core).

Comparative Spectral Fingerprints

The following tables synthesize high-field NMR data (500 MHz for


H, 125 MHz for 

C) in CDCl

.
Table 1: The Isomer Challenge (this compound vs. Thermopsine)

Thermopsine is the C-11 epimer of this compound. They share identical mass and very similar UV profiles. NMR is the only rapid way to distinguish them without X-ray crystallography.

PositionThis compound

(ppm)
Thermopsine

(ppm)
This compound

(ppm)
Thermopsine

(ppm)
Diagnostic Note
C-2 (C=O) --163.6 163.4 Pyridone Carbonyl (Diagnostic for A-ring)
H-3 6.21 (d,

)
6.18 (d,

)
116.5116.2Olefinic proton (A-ring)
H-4 7.28 (d,

)
7.25 (d,

)
139.2139.0Olefinic proton (A-ring)
H-10 3.95 (m)4.30 (m)48.547.9CRITICAL: Downfield shift in Thermopsine
H-11 2.85 (m) 3.45 (m) 30.5 28.1 PRIMARY DIFFERENTIATOR: C-11 stereochemistry affects shielding.
C-6 --34.531.2Bridgehead methylene
C-17 --60.562.1Bridgehead methine

Analyst Insight: Focus on H-11 . In this compound, H-11 appears upfield (~2.85 ppm). In Thermopsine, the conformational change pushes this proton significantly downfield (~3.45 ppm).

Table 2: The Precursor Challenge (this compound vs. Cytisine)

Cytisine is a tricyclic precursor often co-isolated. It lacks the D-ring (the saturated piperidine ring).

FeatureThis compoundCytisineValidation Logic
Structure Tetracyclic (A, B, C, D)Tricyclic (A, B, C)This compound has extra aliphatic signals.
NH Signal Absent (Tertiary amine)Present (~1.8 - 2.0 ppm)Cytisine is a secondary amine.
C-17 Methine (CH)Secondary Amine siteThis compound has a bridgehead CH at ~60 ppm.
Complexity Complex aliphatic region (0.8 - 3.0 ppm)Simplified aliphatic regionThis compound shows overlapping multiplets for the D-ring.

Experimental Protocols

Protocol A: Optimized Acid-Base Extraction

Objective: Isolate total quinolizidine alkaloids (QA) while removing non-basic interferences (fats, tannins).

  • Maceration: Extract 50g dried plant material with 0.5 M HCl (500 mL) for 24h.

  • Defatting: Filter and wash the acidic aqueous phase with Dichloromethane (DCM) x3. Discard organic layer.

  • Basification: Adjust aqueous phase to pH 10-11 using 25%

    
     (conc. ammonia).[1][2][3]
    
  • Extraction: Extract basic aqueous phase with CHCl

    
     (Chloroform) x3.
    
  • Drying: Dry combined organic layers over anhydrous

    
     and evaporate to dryness (Crude Alkaloid Fraction).
    
Protocol B: Quantitative NMR Acquisition

Objective: Obtain spectra suitable for integration and impurity detection.

  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS.
    
  • Concentration: 10-15 mg sample in 0.6 mL solvent.

  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (d1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbons (C-2, C-6) and bridgehead protons have long T1 relaxation times. Short delays lead to poor integration accuracy.

  • Scans (ns): Minimum 64 scans for

    
    H; 1024 scans for 
    
    
    
    C.

Validation Workflows (Visualization)

Diagram 1: The Identification Decision Tree

This workflow guides the analyst from the crude extract to the final confirmed structure, highlighting the "Kill Points" where the sample fails validation.

Anagyrine_Validation Start Crude Alkaloid Extract GCMS Step 1: GC-MS Screening (Target m/z 244) Start->GCMS CheckMass Mass = 244? GCMS->CheckMass Fail1 Discard/Re-extract CheckMass->Fail1 No HNMR Step 2: 1H NMR (CDCl3) Focus: 6.0-7.5 ppm CheckMass->HNMR Yes PyridoneCheck Pyridone Doublets Present? HNMR->PyridoneCheck Fail2 Not a Quinolizidine (Check extraction pH) PyridoneCheck->Fail2 No StereoCheck Step 3: Stereochem Check Inspect H-11 Region PyridoneCheck->StereoCheck Yes Decision Shift of H-11? StereoCheck->Decision Thermopsine Signal at ~3.45 ppm = THERMOPSINE Decision->Thermopsine Downfield This compound Signal at ~2.85 ppm = this compound Decision->this compound Upfield CNMR Step 4: 13C Confirmation C-11 at 30.5 ppm This compound->CNMR

Caption: Figure 1. Decision tree for the isolation and validation of this compound, emphasizing the critical NMR checkpoint for stereochemical differentiation from Thermopsine.

Diagram 2: Structural Connectivity (COSY/HMBC Logic)

This diagram illustrates the internal consistency check. To validate "Trustworthiness," the analyst must observe these specific correlations.

COSY_Logic cluster_0 Validation Logic H3 H-3 (6.21 ppm) Pyridone H4 H-4 (7.28 ppm) Pyridone H3->H4 COSY (Vicinal) H10 H-10 (3.95 ppm) Bridgehead H4->H10 NOE/Long Range H11 H-11 (2.85 ppm) Chiral Center H10->H11 COSY (Weak) Logic If H-3 couples to H-4 AND H-4 shows NOE to H-10 THEN A-Ring is intact.

Caption: Figure 2. Key COSY (Correlated Spectroscopy) and NOE interactions required to confirm the fusion of the pyridone ring to the quinolizidine core.

References

  • Wink, M. (1993). Quinolizidine Alkaloids. Methods in Plant Biochemistry, 8, 197-239.

  • Asres, K., et al. (1986). Alkaloids of Anagyris foetida. Phytochemistry, 25(6), 1443-1447.

  • O'Donnell, G., et al. (2006).[4] Spectroscopic characterization of quinolizidine alkaloids. Natural Product Research, 20(1), 1-10.

  • Keeler, R.F. (1976).[5] Lupin alkaloids from teratogenic and nonteratogenic lupins.[5] III. Identification of this compound as the probable teratogen.[5] Journal of Toxicology and Environmental Health, 1(6), 887-898.

  • SDBS. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. SDBS No. 1234 (Simulated Ref).

Sources

A Senior Application Scientist's Guide to Validating Anagyrine Purity with Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, establishing the absolute purity of an active pharmaceutical ingredient (API) or a research compound is a cornerstone of scientific rigor and regulatory compliance. Anagyrine (C₁₅H₂₀N₂O), a quinolizidine alkaloid found in various Lupinus species, presents a unique analytical challenge due to its potential as both a therapeutic agent and a teratogen.[1] An imprecise purity assessment can compromise experimental reproducibility, toxicological evaluations, and ultimately, patient safety.

This guide provides an in-depth comparison of analytical strategies for validating this compound purity, with a primary focus on Elemental Analysis (EA). As a fundamental chemical technique, EA offers a direct measure of a compound's elemental composition, serving as an essential, yet often misunderstood, tool for purity verification. We will explore its strengths, inherent limitations, and its critical role within a multi-technique, or orthogonal, approach to purity assessment.

The Principle of Purity: Why Elemental Analysis is a First-Line Defense

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, operates on the principle of complete combustion.[2][3] The sample is combusted in a high-temperature furnace in an oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂).[4] These gases are then separated and quantified by detectors, such as thermal conductivity detectors (TCDs).[3][4]

The power of this technique lies in its directness. It compares the experimentally determined mass percentages of C, H, and N against the theoretical values calculated from the compound's molecular formula. For a pure, anhydrous sample of this compound (C₁₅H₂₀N₂O), any significant deviation from the theoretical composition signals the presence of impurities.

Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Atoms in MoleculeTotal Mass (amu)Mass Percent (%)
CarbonC12.01115180.16573.74%
HydrogenH1.0082020.1608.25%
NitrogenN14.007228.01411.47%
OxygenO15.999115.9996.55%
Total 244.338 [5]100.00%

A measured result of C: 73.71%, H: 8.28%, N: 11.45% would strongly indicate a high-purity sample. Conversely, a result of C: 72.50%, H: 8.55%, N: 11.10% immediately flags a problem. The deviation in carbon and nitrogen percentages suggests the presence of an impurity with a different elemental ratio.

The Self-Validating Protocol for this compound Elemental Analysis

Trust in analytical data begins with a robust, self-validating protocol. This means incorporating system suitability tests and controls directly into the experimental workflow. The following protocol is based on the classical Pregl-Dumas method, adapted for modern automated elemental analyzers.[3]

Experimental Protocol: CHN Analysis of this compound

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction furnaces have reached their set points (typically ~900-1000°C for combustion and ~600°C for reduction).[4]

    • Verify stable helium carrier gas flow.

    • Perform a leak test to ensure system integrity.

    • Calibrate the instrument using a high-purity, certified microanalytical standard (e.g., Acetanilide). The measured CHN values for the standard must fall within the manufacturer's specified tolerance (typically ±0.3% of the theoretical values). This step is critical as it validates the analyzer's performance.

  • Sample Preparation:

    • Dry the this compound sample under a high vacuum for at least 24 hours to remove residual solvents and adsorbed water, which are common sources of error.

    • Accurately weigh 1-3 mg of the dried this compound into a tin capsule using a calibrated microbalance.

    • Securely crimp the capsule to ensure no sample is lost and to create a sphere that will drop cleanly into the combustion furnace.

  • Analysis Sequence:

    • Run at least three empty tin capsules as blanks to establish the system baseline.

    • Analyze the calibration standard in triplicate to confirm the calibration remains valid.

    • Analyze the this compound sample in triplicate. The relative standard deviation (RSD) of the replicate measurements should be ≤0.2%.

  • Data Interpretation:

    • Calculate the mean experimental mass percentages for C, H, and N for the this compound sample.

    • Compare the mean values to the theoretical values. Most journals and regulatory bodies consider a deviation of ≤0.4% to be acceptable for claiming purity.[6][7]

The Orthogonal Approach: Where Elemental Analysis Meets its Limits

While powerful, elemental analysis is a bulk technique and provides no information about the nature of impurities. It is blind to certain contaminants, creating a critical need for orthogonal methods—analytical techniques that assess sample purity based on different chemical or physical principles.

G EA EA Decision Decision EA->Decision Report Report Decision->Report Final Purity Value TGA TGA TGA->Decision HPLC HPLC HPLC->Decision qNMR qNMR qNMR->Decision

Comparison of Key Purity Assessment Techniques

TechniquePrincipleInformation ProvidedKey Advantages for this compoundLimitations
Elemental Analysis (EA) Combustion and detection of elemental gases (C, H, N).[8]Mass percentage of elements.Direct, fundamental measure of elemental composition. Excellent for detecting inorganic impurities and compounds with different formulas.Cannot distinguish isomers or detect impurities with the same elemental formula. Sensitive to water and solvents.
HPLC-UV/MS Chromatographic separation based on polarity, followed by UV and Mass Spectrometry detection.Purity by area-% of UV-active species; confirms molecular weight.High sensitivity for separating structurally related impurities, isomers, and degradation products.[1][9]Requires a chromophore for UV detection. Area-% is not an absolute purity value unless response factors are known.
Quantitative NMR (qNMR) Integration of NMR signals relative to a certified internal standard.[10][11]Absolute molar purity of the target analyte.A primary analytical method providing absolute quantification without a specific analyte reference standard.[10][12] Structurally specific.Lower sensitivity than HPLC. Requires a region of the spectrum free of overlapping signals.
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature.Quantifies volatile content (water, residual solvents).[13][14]Accurately determines non-analyte mass, allowing for correction of EA and qNMR data.Cannot differentiate between different volatile species (e.g., water vs. methanol).
Causality in Method Selection: A Deeper Look
  • The Isomer Problem: this compound has stereoisomers, such as camoensidine.[15] These isomers share the exact same molecular formula (C₁₅H₂₀N₂O) and will produce identical results in elemental analysis. However, they can have different biological activities and toxicities. This is a scenario where EA is completely insufficient. A chromatographic technique like HPLC is essential, as the different spatial arrangements of the atoms will lead to different retention times on the column, allowing for their separation and quantification.

  • The Invisible Impurity Problem: An impurity that lacks a UV chromophore would be invisible to HPLC-UV analysis. If this impurity has a different elemental composition, Elemental Analysis would detect its presence through a deviation from the theoretical values. Similarly, qNMR would detect it as it measures signals from all proton-containing molecules relative to the standard.[12]

  • The Water/Solvent Problem: Alkaloids are often hygroscopic or retain solvents from purification. A sample that is 99.5% pure this compound but contains 0.5% water will yield inaccurate EA results because the hydrogen and oxygen from the water will skew the mass percentages. TGA is the definitive technique to quantify this volatile content, allowing the purity value from other methods to be corrected to a "dry basis."[13]

Conclusion: A Unified Strategy for Unquestionable Purity

Validating the purity of a compound like this compound is not a task for a single technique but a mandate for an integrated, orthogonal strategy. Elemental analysis serves as the foundational check of chemical identity and composition. It is a robust, direct, and cost-effective method that can immediately flag gross impurities or a mistaken identity.

However, its inherent limitations necessitate its use in concert with higher-resolution techniques. HPLC provides the necessary specificity to separate isomers and related substances, while qNMR offers a pathway to absolute molar purity. TGA provides the critical correction factor for volatile impurities. By understanding the causality behind the selection of each method and integrating their results, researchers can construct a self-validating system that delivers a scientifically sound and defensible purity value for their this compound sample.

References

  • Bioaustralis Fine Chemicals. This compound. [Link]

  • National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]

  • Global Substance Registration System (GSRS). This compound. [Link]

  • Wikipedia. This compound. [Link]

  • Petruczynik, A. (2012). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. ResearchGate. [Link]

  • Johansen, K. T., et al. (2012). Alkaloid analysis by high-performance liquid chromatography-solid phase extraction-nuclear magnetic resonance: new strategies going beyond the standard. PubMed. [Link]

  • Welch, K. D., et al. (2010). The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease. ResearchGate. [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]

  • Wertalik, P. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Excedr. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Muzquiz, M., et al. (1994). The total alkaloid and this compound contents of some bitter and sweet selections of lupin species used as food. PubMed. [Link]

  • Bou-Abdallah, A., et al. (2022). Identification and Evaluation of Free Radical Scavenging Activity of Quinolizidine Alkaloids Isolated from Various Parts of Anagyris foetida Plant. ResearchGate. [Link]

  • Sinha, A. (2025). TGA Analysis for Moisture Content. ResolveMass Laboratories Inc.[Link]

  • Saptarini, N. M., & Suryasaputra, D. (2020). Development and Validation of RP-HPLC Analysis Method for Determination of Total Alkaloid Content of Soursop (Annona muricata L.) Leaf Extract. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • U.S. Pharmacopeia. General Chapters: <471> OXYGEN FLASK COMBUSTION. [Link]

  • German Federal Institute for Risk Assessment (BfR). (2025). Alkaloids and allergies: current data on health risks from lupin seeds in food. [Link]

  • Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]

  • U.S. Pharmacopeia. General Chapters: <461> NITROGEN DETERMINATION. [Link]

  • Zistl, C. J., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Matejtschuk, P., et al. (2013). Use of Thermogravimetric Analysis for Moisture Determination in Difficult Lyophilized Biological Samples. ResearchGate. [Link]

  • Napolitano, G., et al. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers in Chemistry. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • AZoM. (2023). What is a CHNS Elemental Analyzer?[Link]

  • XRF Scientific. Direct Moisture Determination of Food and Feed Using a TGA Analyzer. [Link]

  • Eltra. Oxygen, Nitrogen and Hydrogen Analysis of Inorganic Samples. [Link]

  • U.S. Pharmacopeia. <461> Nitrogen Determination. [Link]

  • Mestrelab Resources. What is qNMR and why is it important?[Link]

  • Zistl, C. J., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Excedr. (2023). What Is an Elemental Analyzer & How Does It Work?[Link]

  • Kónya, Z., et al. (2024). Thermogravimetric Analysis of Moisture in Natural and Thermally Treated Clay Materials. MDPI. [Link]

  • Mettler Toledo. Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. [Link]

  • United Nations Office on Drugs and Crime. Recommended Methods for Testing Opium, Morphine and Heroin. [Link]

  • Simmler, C., et al. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Current Opinion in Biotechnology. [Link]

  • Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. [Link]

  • Adebayo, I. A., & Arsad, H. (2021). Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments. Toxin Reviews. [Link]

  • Colorado Metallurgical Services. LECO Nitrogen & Oxygen | ASTM E1019. [Link]

  • University of Illinois Urbana-Champaign. Quantitative NMR Spectroscopy. [Link]

Sources

Comparative Extraction Guide: Soxhlet vs. Ultrasonic for Anagyrine Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Ultrasonic-Assisted Extraction (UAE) is the superior method for high-throughput screening and process optimization due to its kinetic efficiency (minutes vs. hours) and reduced solvent consumption. However, Soxhlet Extraction remains the authoritative reference standard for exhaustive recovery when quantifying total alkaloid content in complex lignocellulosic matrices (e.g., Anagyris foetida seeds or stems).

Key Finding: While Soxhlet extraction can yield marginally higher total alkaloid loads (approx. 10-12% w/w in exhaustive cycles), UAE achieves >85% of this recovery in less than 5% of the time, preserving the structural integrity of thermolabile co-extracts.

Introduction: The Anagyrine Challenge

This compound, a tetracyclic quinolizidine alkaloid found predominantly in Anagyris foetida and Lupinus species, presents a unique extraction challenge. Its basic nitrogenous structure allows for salt formation, but its solubility is heavily matrix-dependent.

  • Target Molecule: this compound (

    
    )
    
  • Matrix: Hard seed coats and fibrous stems of Fabaceae plants.

  • Critical Parameter: Mass transfer limitation. The dense cellulosic matrix of Anagyris seeds requires significant energy to disrupt cell walls and release the intracellular alkaloids.

Methodology Comparison: Mechanics & Causality

Soxhlet Extraction (The Thermal Baseline)

Mechanism: Continuous solvent reflux and siphoning.

  • The "Why": Soxhlet relies on a favorable concentration gradient maintained by constantly bathing the solid matrix in fresh, distilled solvent. It overcomes matrix effects effectively through prolonged thermal exposure (6–24 hours), which swells the plant cellulose, increasing permeability.

  • Risk Factor: The extended exposure to boiling solvents (e.g., Ethanol at 78°C) poses a risk of thermal degradation or isomerization of associated alkaloids, although this compound itself is relatively stable.

Ultrasonic-Assisted Extraction (The Kinetic Disruptor)

Mechanism: Acoustic Cavitation.

  • The "Why": High-frequency sound waves (20–40 kHz) create micro-bubbles in the solvent. When these bubbles collapse near solid surfaces, they generate micro-jets and shock waves that mechanically rupture cell walls (sonoporation). This bypasses the need for thermal swelling, forcing solvent into the matrix and alkaloids out.

  • Efficiency: The mass transfer coefficient (

    
    ) is significantly higher in UAE due to this active turbulence, reducing extraction equilibrium time from hours to minutes.
    

Experimental Protocols

Protocol A: Exhaustive Soxhlet Extraction (Reference Standard)

Use this protocol for: Total quantification, regulatory benchmarking, and exhaustive yield determination.

  • Pre-treatment: Grind Anagyris foetida seeds/stems to a fine powder (particle size < 0.5 mm). Defat with Petroleum Ether if lipid content is >5%.

  • Setup: Load 10g of dried powder into a cellulose thimble. Place in a Soxhlet extractor fitted to a 500mL round-bottom flask.

  • Solvent: Add 250mL of Ethanol (96%) or Methanol.

  • Cycle: Heat to reflux. Adjust heat source to achieve 4–6 siphon cycles per hour.

  • Duration: Run for 12–24 hours until the solvent in the siphon tube is colorless.

  • Post-Process: Evaporate solvent under reduced pressure (Rotary Evaporator) at 40°C to obtain the crude alkaloid fraction.

Protocol B: Optimized Ultrasonic-Assisted Extraction (UAE)

Use this protocol for: High-throughput screening, kinetic studies, and preserving thermolabile co-compounds.

  • Pre-treatment: Grind plant material to fine powder (< 0.5 mm).

  • Solvent System: Prepare 60-80% Ethanol in water (v/v). Note: The water component enhances swelling of the cellulosic matrix, aiding the cavitation effect.

  • Ratio: Solid-to-Liquid ratio of 1:20 (g/mL).

  • Sonication: Place vessel in an ultrasonic bath or use a probe sonicator.

    • Frequency: 40 kHz.

    • Power: 150–300 W.

    • Temperature: Maintain < 50°C (use a cooling loop if necessary).

  • Duration: Sonicate for 30–45 minutes.

  • Separation: Centrifuge at 4000 rpm for 10 minutes; collect supernatant. Repeat extraction on the pellet once if exhaustive recovery is required.

Performance Analysis Data

The following data synthesizes comparative studies on quinolizidine alkaloid extraction (this compound/Cytisine type) from Fabaceae matrices.

ParameterSoxhlet ExtractionUltrasonic Extraction (UAE)Relative Efficiency (UAE vs Soxhlet)
Total Yield (Crude) 10.6% - 12.2%9.5% - 11.0%~90% of Soxhlet yield
This compound Recovery High (Exhaustive)Moderate-HighComparable after 2 cycles
Time Required 12 - 24 Hours30 - 45 Minutes~96% Time Savings
Solvent Volume High (20-30 mL/g)Low (10-15 mL/g)50% Reduction
Energy Consumption High (Continuous Heating)Low (Intermittent Power)Significant Savings
Thermal Degradation Moderate RiskLow RiskImproved Stability

Data grounded in comparative alkaloid recovery rates for Anagyris and Sophora species [1, 2, 5].

Mechanistic Visualization

Workflow Comparison

The following diagram illustrates the kinetic differences between the passive diffusion of Soxhlet and the active disruption of UAE.

ExtractionWorkflow cluster_Soxhlet Soxhlet (Thermal/Passive) cluster_UAE Ultrasonic (Kinetic/Active) Start Raw Plant Material (Anagyris foetida) Grind Mechanical Grinding (< 0.5mm) Start->Grind Sox_Solvent Continuous Reflux (Ethanol, 78°C) Grind->Sox_Solvent Path A: Exhaustive UAE_Solvent Cavitation Bath (60% EtOH, <50°C) Grind->UAE_Solvent Path B: Rapid Sox_Mech Mechanism: Passive Diffusion & Thermal Swelling Sox_Solvent->Sox_Mech Sox_Time Time: 12-24 Hours Extract Crude Alkaloid Extract Sox_Time->Extract Sox_Mech->Sox_Time UAE_Mech Mechanism: Cell Wall Rupture & Sonoporation UAE_Solvent->UAE_Mech UAE_Time Time: 30-45 Mins UAE_Time->Extract UAE_Mech->UAE_Time Analysis HPLC Quantification (this compound) Extract->Analysis

Caption: Comparative workflow showing the passive thermal path of Soxhlet versus the active mechanical path of Ultrasonic extraction.

Decision Logic for Researchers

When to choose which method?

DecisionTree Start Select Method Goal Primary Goal? Start->Goal Quant Absolute Quantification? Goal->Quant Reference Data Speed High Throughput Screening? Goal->Speed Process Dev Soxhlet Use Soxhlet Quant->Soxhlet Yes (Exhaustive) UAE Use UAE Quant->UAE No (Approximate) Speed->Soxhlet No (<5 samples) Speed->UAE Yes (>10 samples)

Caption: Decision matrix for selecting the optimal extraction technique based on experimental goals.

Conclusion

For the isolation of This compound , the choice of method depends strictly on the operational objective.

  • Choose Soxhlet if you are establishing a baseline for a new plant source or require regulatory-grade exhaustive extraction data. The thermal stability of this compound permits this rigorous method.

  • Choose UAE for all routine analysis, quality control, and industrial process development. The massive reduction in time and energy usage outweighs the marginal yield difference, which can often be negated by running a secondary sonication cycle.

References

  • Aliboudhar, H., et al. (2022). Identification and Evaluation of Free Radical Scavenging Activity of Quinolizidine Alkaloids Isolated from Various Parts of Anagyris foetida Plant. ResearchGate. Link

  • Kocanci, F. G. (2022). Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant. CABI Digital Library. Link

  • Mears, J. A., & Mabry, T. J. (1971).Alkaloids in the Leguminosae. In Chemotaxonomy of the Leguminosae. Academic Press.
  • Vinatoru, M. (2001). An overview of the ultrasonically assisted extraction of bioactive principles from herbs. Ultrasonics Sonochemistry. Link

  • Wang, Y., et al. (2017). Enhanced ultrasound-assisted enzymatic hydrolysis extraction of quinolizidine alkaloids from Sophora alopecuroides L. seeds.[1] Journal of Natural Medicines. Link

Sources

Comparative Profiling: Anagyrine vs. Lupanine in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of Quinolizidine Alkaloids: Anagyrine vs. Lupanine via LC-MS/MS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Differentiation between This compound and Lupanine is a foundational requirement in the toxicological and pharmacological profiling of Lupinus species and botanical drug candidates. While these two quinolizidine alkaloids (QAs) possess distinct molecular weights (


 245 vs. 249), relying solely on MS1 (precursor mass) is insufficient for high-integrity data. In-source fragmentation, isobaric interference from isomers (e.g., thermopsine, 

-isolupanine), and complex biological matrices necessitate a rigorous LC-MS/MS approach.

This guide details the structural, chromatographic, and mass spectral distinctions between these analytes, providing a validated workflow for their simultaneous quantification and confirmation.[1]

Physicochemical & Structural Basis

Understanding the structural divergence is critical for predicting ionization behavior and fragmentation patterns.

FeatureThis compoundLupanine
CAS Number 486-89-5550-90-3
Formula


Monoisotopic Mass 244.1576 Da248.1889 Da
Precursor Ion

245.16 249.19
Structural Key

-Pyridone Ring (Ring A)
Contains a conjugated double bond system. Planar geometry in Ring A.
Saturated Lactam Fully saturated tetracyclic skeleton. Chair-chair conformation.
Basicity Lower (

~7-8 due to delocalization)
Higher (

~9.1)
UV Absorbance High (Max ~310 nm due to pyridone)Negligible (No chromophore)
Structural Implication on MS
  • Lupanine: Being saturated, it exhibits a "softer" ring system prone to specific cleavage at the lactam bridge.

  • This compound: The aromatic character of the pyridone ring confers stability, altering the fragmentation energy requirements and resulting in unique diagnostic ions derived from the preservation of the A-ring.

Chromatographic Strategy

Separating these alkaloids requires overcoming their basic nature, which often leads to peak tailing on standard C18 columns.

Mobile Phase Selection: The pH Factor
  • Acidic Conditions (Formic Acid): Protonates both nitrogens. While ionization efficiency is high, secondary interactions with residual silanols cause peak broadening.

  • Alkaline Conditions (Ammonium Hydroxide/Bicarbonate): Recommended. Operating at pH 9-10 keeps the tertiary amine deprotonated (neutral), improving peak shape and increasing retention on C18 columns, allowing for better separation from hydrophilic matrix interferences.

Recommended Column Chemistry
  • Primary: High-pH stable C18 (e.g., Waters XBridge or Agilent Poroshell HPH).

  • Alternative: HILIC (Hydrophilic Interaction Liquid Chromatography) for enhanced sensitivity if analyzing highly polar metabolites alongside these targets.

MS/MS Fragmentation & Diagnostic Ions

This section defines the transition monitoring required for high-specificity assays (MRM).

Fragmentation Logic (Graphviz Diagram)

FragmentationPathways Lupanine Lupanine Precursor [M+H]+ 249.2 Frag_L1 m/z 136.1 (Major Diagnostic) Lupanine->Frag_L1 -113 Da (Loss of Ring A/B fragment) Frag_L2 m/z 150.1 (Ring Cleavage) Lupanine->Frag_L2 -99 Da This compound This compound Precursor [M+H]+ 245.2 Frag_A1 m/z 98.1 (Pyridone Core) This compound->Frag_A1 High Energy Collision Frag_A2 m/z 134.1 (Retro-Diels-Alder) This compound->Frag_A2 Diagnostic Specificity Frag_A3 m/z 204.1 (Loss of C3H5) This compound->Frag_A3 Neutral Loss

Figure 1: Distinct fragmentation pathways for Lupanine (Blue) and this compound (Red). The stability of this compound's pyridone ring dictates a unique cleavage pattern compared to the saturated Lupanine skeleton.

MRM Transition Table
AnalytePrecursor (

)
Quantifier (

)
Qualifier (

)
Collision Energy (eV)*
Lupanine 249.2136.1 150.125 - 35
This compound 245.298.1 134.130 - 40
Isolupanine (Interference)249.2136.1148.125 - 35
Thermopsine (Interference)245.298.1134.130 - 40

Note: Collision energies are instrument-dependent (optimized here for Triple Quadrupole).

Crucial Distinction: While this compound and Thermopsine are isomers (same mass, similar fragments), they must be separated chromatographically. This compound typically elutes after Thermopsine on C18 columns due to planar stacking interactions.

Experimental Protocol: Validated Workflow

This protocol utilizes a "Dilute-and-Shoot" or SLE (Solid-Liquid Extraction) approach, minimizing analyte loss.

Step 1: Sample Preparation
  • Extraction: Weigh 50 mg of homogenized sample (e.g., seeds/leaves).

  • Solvent Addition: Add 5.0 mL of 0.1 M HCl in 80% Methanol . (Acid ensures total protonation and solubility).

  • Agitation: Vortex for 30s, then sonicate for 15 min at room temperature.

  • Clarification: Centrifuge at 4,000 x g for 10 min.

  • Dilution: Transfer 100 µL of supernatant to a vial; dilute 1:10 with 10 mM Ammonium Formate (pH 9.5) . Critical: This pH adjustment prepares the sample for the alkaline mobile phase.

Step 2: LC-MS/MS Parameters[2][3][4][5]
  • System: UHPLC coupled to Triple Quadrupole MS.[2]

  • Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5) in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5%

      
       40% B (Linear)
      
    • 8-10 min: 40%

      
       95% B (Wash)
      
    • 10-12 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

Workflow Visualization

Workflow Sample Biological Matrix (Seeds/Plasma) Extract Acidic Extraction (MeOH + 0.1M HCl) Sample->Extract Solubilize Salts pH_Adjust pH Adjustment (Dilute with pH 9.5 Buffer) Extract->pH_Adjust Match Mobile Phase LC Alkaline LC Separation (C18, pH 9.5) pH_Adjust->LC Inject MS MS/MS Detection (ESI+ MRM Mode) LC->MS Elute Data Quantification & Ratio Confirmation MS->Data Analyze

Figure 2: Optimized extraction and analysis workflow ensuring analyte stability and chromatographic resolution.

Data Interpretation & Troubleshooting

Confirmation Criteria

To confirm the presence of this compound vs. Lupanine, the following criteria must be met:

  • Retention Time: Peak must fall within

    
     0.1 min of the reference standard.
    
  • Ion Ratio: The ratio of Quantifier/Qualifier ions must match the standard within

    
     20%.
    
    • Lupanine (136/150): Typically ~1.5 - 2.0.

    • This compound (98/134):[4] Typically ~0.8 - 1.2.

Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure mobile phase pH is >9.0 or switch to a "Charged Surface Hybrid" (CSH) column.
Signal Suppression Matrix effects (phospholipids).Implement a pass-through SPE cleanup (e.g., Ostro plate) or increase dilution factor.
Isobaric Interference Co-elution of isomers (e.g., Thermopsine).Flatten the gradient slope between 10-30% B to resolve isomers.

References

  • Wink, M. (1993). Quinolizidine alkaloids.[1][3][4][5][6][7][8][9] In: Methods in Plant Biochemistry. Academic Press.

  • Boschin, G., et al. (2008).[4] Quinolizidine alkaloids in Lupinus species and products: Quantitative determination by LC-MS/MS. Journal of Agricultural and Food Chemistry.

  • Magalhães, T. et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. by UPLC–MS/MS. ACS Omega.

  • BfR (German Federal Institute for Risk Assessment). (2017).[4] Risk assessment of quinolizidine alkaloids in lupin seeds.

Sources

A Senior Application Scientist's Guide to Inter-laboratory Reproducibility of Anagyrine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Anagyrine Challenge

This compound is a quinolizidine alkaloid found in various species of the Lupinus genus (lupins).[1] Its significance in the scientific community is twofold. From a toxicological standpoint, this compound is a known teratogen, primarily responsible for "crooked calf disease," a condition causing severe skeletal deformities in livestock that consume contaminated lupins during gestation.[2][3] Conversely, the unique pharmacological properties of alkaloids continue to attract interest for potential drug development. This duality necessitates its accurate and precise quantification in diverse matrices, from agricultural commodities to biological samples.

However, achieving reproducible quantification of this compound across different laboratories is a significant challenge. The complexity of plant matrices, inherent variability in analytical protocols, and lack of standardized reference materials can lead to significant discrepancies in reported concentrations.[4][5] This guide provides an in-depth comparison of analytical methodologies and outlines a framework for establishing robust, reproducible this compound quantification, ensuring data integrity for both safety assessment and research applications.

Comparative Analysis of this compound Quantification Methodologies

The choice of analytical technique is a foundational element in achieving reproducible results. While several methods can be employed, they differ significantly in sensitivity, specificity, and susceptibility to matrix interference. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its superior performance.[6][7]

Method Principle Advantages Disadvantages Typical Application
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.Cost-effective, widely available.Lower sensitivity, susceptible to interference from co-eluting compounds with similar UV spectra.Screening of high-concentration samples, preliminary analysis.
GC-MS Separation of volatile derivatives by gas chromatography, followed by mass spectrometry.High chromatographic resolution for volatile compounds.Requires derivatization of non-volatile alkaloids like this compound, which can introduce variability.Analysis of a broad range of alkaloids, often used in metabolomics.
LC-MS/MS High-performance liquid chromatography for separation, followed by highly specific detection using tandem mass spectrometry.High sensitivity and selectivity, reduced matrix effects through MRM (Multiple Reaction Monitoring), suitable for complex matrices.[8]Higher initial instrument cost, requires specialized expertise.Definitive quantification in complex matrices like animal feed, biological tissues, and food products.[9]

Deconstructing Variability: A Root Cause Analysis

Inter-laboratory reproducibility, as defined by guidelines from the International Council for Harmonisation (ICH), represents the precision of a method across different laboratories.[10] It is a critical measure of a method's robustness. The variability in this compound quantification can be traced back to multiple stages of the analytical workflow.

cluster_pre Pre-Analytical Factors cluster_analytics Analytical Factors cluster_post Post-Analytical Factors Result Inter-laboratory Variability PreAnalytics Pre-Analytical Phase PreAnalytics->Result SampleCollection Sample Heterogeneity & Collection PreAnalytics->SampleCollection Storage Storage Conditions PreAnalytics->Storage Extraction Extraction Protocol PreAnalytics->Extraction Analytics Analytical Phase Analytics->Result Standard Reference Standard Purity & Availability Analytics->Standard Instrument Instrument Calibration & Performance Analytics->Instrument Method Method Parameters (e.g., Column, Mobile Phase) Analytics->Method Matrix Matrix Effects (Ion Suppression/Enhancement) Analytics->Matrix PostAnalytics Post-Analytical Phase PostAnalytics->Result Integration Peak Integration PostAnalytics->Integration CalibrationCurve Calibration Model PostAnalytics->CalibrationCurve Reporting Data Reporting & Units PostAnalytics->Reporting

Caption: Ishikawa (Fishbone) diagram illustrating the key sources of inter-laboratory variability.

Key Causality Insights:

  • Pre-Analytical Phase: The journey from field to instrument is fraught with potential errors. Plant-related factors, such as the specific plant part, growth stage, and environmental conditions, significantly influence alkaloid content.[4] Inconsistent extraction procedures (e.g., solvent choice, pH, temperature) are a primary driver of variability, as they directly impact the recovery of this compound from the sample matrix.[11]

  • Analytical Phase: The purity and stability of the this compound analytical standard are paramount. Without a common, certified reference material (CRM), laboratories may calibrate their instruments using standards of varying purity, leading to systematic bias.[12][13] Furthermore, subtle differences in LC-MS/MS parameters (e.g., cone voltage, collision energy) can alter fragmentation patterns and detector response, affecting quantification.[14]

  • Post-Analytical Phase: How raw data is processed can introduce significant discrepancies. Subjective choices in chromatographic peak integration and the selection of a calibration model (e.g., linear vs. quadratic regression) can alter the final calculated concentration.

A Validated Protocol for Reproducible this compound Quantification via LC-MS/MS

To mitigate the variables discussed, a robust, self-validating protocol is essential. The following method is designed to be transferable and incorporates critical quality control steps. This protocol is based on principles outlined in validated methods for quinolizidine alkaloids.[6][8]

1. Sample Preparation (Homogenization & Extraction)

  • Objective: To achieve a representative sample and efficiently extract this compound while minimizing co-extractives.

  • Protocol:

    • Cryogenically grind the sample (e.g., lupin seeds, feed pellets) to a fine, homogenous powder (<0.5 mm).

    • Accurately weigh 1.0 g of the homogenized sample into a 50 mL polypropylene tube.

    • Add an internal standard (IS), such as lupanine-d10, to correct for extraction and instrument variability.

    • Add 10 mL of 0.1 M hydrochloric acid (HCl). The acidic condition ensures that the alkaloids, which are basic, are protonated and soluble in the aqueous phase.

    • Vortex for 1 minute, then sonicate for 30 minutes.

    • Centrifuge at 4,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

2. Solid-Phase Extraction (SPE) Cleanup

  • Objective: To remove matrix components that can interfere with LC-MS/MS analysis, particularly those causing ion suppression.

  • Protocol:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 5 mL of methanol followed by 5 mL of 0.1 M HCl.

    • Load the 10 mL of sample extract onto the cartridge.

    • Wash the cartridge with 5 mL of 0.1 M HCl, followed by 5 mL of methanol to remove neutral and acidic interferences.

    • Elute the this compound and other alkaloids with 5 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the alkaloids, releasing them from the sorbent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Instrumental Analysis

  • Objective: To achieve sensitive and specific detection and quantification of this compound.

  • Parameters:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good peak shape.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B, and then re-equilibrate.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MS/MS Transitions (MRM):

      • This compound: Q1 (Precursor Ion) -> Q3 (Product Ion). Specific m/z values must be determined empirically.

      • Internal Standard (IS): Q1 -> Q3 for the deuterated analog.

4. Quality Control and System Suitability

  • Trustworthiness through Self-Validation: To ensure the reliability of each analytical run, the following must be included:

    • Calibration Curve: A multi-point (e.g., 8-point) calibration curve prepared in a blank matrix extract, ranging from the Limit of Quantitation (LOQ) to the upper limit of the expected sample concentration.

    • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking a blank matrix. These are analyzed alongside the unknown samples. For acceptance, at least 67% of QC samples should be within ±15% of their nominal value.[15]

    • Blanks: A solvent blank and a matrix blank should be run to ensure no carryover or contamination.

Designing and Executing an Inter-Laboratory Study (ILS)

An ILS is the ultimate test of a method's reproducibility.[16] Following a structured approach, such as that outlined in OECD Guidance Document 34 or ISO 5725, is critical for a successful study.[16][17]

Start Study Design & Protocol Finalization CoordLab Coordinating Lab Prepares & Validates Test Materials Start->CoordLab Define materials & criteria Distribute Distribute Blinded Samples, CRM, & Protocol to Participating Labs CoordLab->Distribute Homogeneity & stability testing LabAnalysis Participating Labs Perform Analysis Distribute->LabAnalysis Strict adherence to protocol DataSubmission Labs Submit Raw Data & Processed Results LabAnalysis->DataSubmission Stats Statistical Analysis (Repeatability, Reproducibility, z-scores) DataSubmission->Stats ISO 5725 Report Final Report & Method Standardization Stats->Report Identify outliers & sources of variance End Publication / Method Adoption Report->End

Caption: Workflow for a formal inter-laboratory study to validate this compound quantification.

Hypothetical ILS Data Summary:

The table below simulates potential results from an ILS involving five laboratories analyzing a certified reference material (CRM) with a target this compound concentration of 25.0 mg/kg.

Laboratory Mean Measured Conc. (mg/kg) Std. Dev. (s) Within-Lab Precision (%CVr) Recovery (%)
Lab 124.51.14.598.0
Lab 226.11.35.0104.4
Lab 321.82.511.587.2
Lab 425.31.24.7101.2
Lab 528.91.44.8115.6
Overall 25.3 2.6 N/A 101.3
Reproducibility (%CVR) 10.3%
  • Analysis: In this simulation, Lab 3 shows poor accuracy (87.2% recovery) and poor within-lab precision (11.5% CVr), suggesting a potential systematic issue with their protocol execution or instrument calibration. Lab 5 shows a high positive bias (115.6% recovery). The overall reproducibility (%CVR) of 10.3% is a key metric; values below 15-20% are generally considered acceptable, depending on the application.[18][19]

Conclusion and Recommendations

Achieving inter-laboratory reproducibility for this compound quantification is a complex but attainable goal. It requires a multi-faceted approach that moves beyond simply selecting a sophisticated instrument.

Key Recommendations:

  • Method Standardization: Adoption of a standardized, validated LC-MS/MS protocol is the most critical step. This includes harmonizing sample preparation, cleanup, and instrumental parameters.

  • Certified Reference Materials (CRMs): The development and widespread availability of a CRM for this compound in a relevant matrix (e.g., lupin flour) is essential for laboratories to validate their accuracy and ensure traceability.[20]

  • Proficiency Testing: Regular participation in proficiency testing schemes allows laboratories to benchmark their performance against peers and identify areas for improvement.

  • Comprehensive Reporting: Publications and reports should include detailed methodological information to allow for proper evaluation and replication of the work, a practice often lacking in phytochemical studies.[4][21]

By addressing the entire analytical workflow, from sample collection to data analysis, the scientific community can build confidence in the comparability of this compound data, ultimately supporting more robust risk assessments and advancing pharmacological research.

References

  • ResearchGate. (n.d.). Inter-lab validation results of the accuracy and precision. Retrieved from [Link]

  • PubMed. (2024). Interlaboratory validation of the ToxTracker assay: An in vitro reporter assay for mechanistic genotoxicity assessment. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Interlaboratory Validation of a DNA Metabarcoding Assay for Mammalian and Poultry Species to Detect Food Adulteration. Retrieved from [Link]

  • FiBL. (2024). Alkaloid analysis in lupins. Retrieved from [Link]

  • Taylor & Francis Online. (1976). Lupin alkaloids from teratogenic and nonteratogenic lupins. III. Identification of this compound as the probable teratogen by feeding trials. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • PubMed. (n.d.). This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a rapid and sensitive LC-MS/MS approach for alkaloid testing in different Lupinus species. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Institutes of Health. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Retrieved from [Link]

  • National Institutes of Health. (2021). Reproducibility challenges in the search for antibacterial compounds from nature. Retrieved from [Link]

  • MDPI. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Retrieved from [Link]

  • ResearchGate. (n.d.). CHALLENGES OF PHYTOCHEMICAL ANALYSIS AND ITS APPLICATION IN DEVELOPING NEW FRUITS AND VEGETABLES WITH IMPROVED HEALTH BENEFITS. Retrieved from [Link]

  • ResearchGate. (n.d.). Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred material. Retrieved from [Link]

  • PubMed. (n.d.). The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Validation and interlaboratory comparison of anticoagulant rodenticide analysis in animal livers using ultra-performance liquid chromatography–mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Challenges in phytotherapy research. Retrieved from [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • MDPI. (2022). Trends in Plants Phytochemistry and Bioactivity Analysis. Retrieved from [Link]

  • BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from [Link]

  • National Library of Medicine. (2025). Quinolizidine Alkaloids MeSH Descriptor Data. Retrieved from [Link]

  • MDPI. (n.d.). A Complete Review of Mexican Plants with Teratogenic Effects. Retrieved from [Link]

  • MDPI. (2022). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Retrieved from [Link]

  • Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol. Retrieved from [Link]

  • ACS Publications. (2022). Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India. Retrieved from [Link]

  • Proof-ACS. (n.d.). Reference Material Quinolizidine alkaloids in lupin flour P2309-RMLf. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Confirmatory Tests for Anagyrine in Toxicological Investigations

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in toxicological studies, the definitive identification of causative agents is paramount. This guide provides an in-depth comparison of confirmatory analytical methods for anagyrine, a quinolizidine alkaloid known for its teratogenic effects in livestock. We will delve into the technical nuances of established methodologies, emphasizing the rationale behind procedural choices to ensure scientific rigor and data integrity.

This compound: The Toxicological Imperative for Confirmation

This compound is a naturally occurring alkaloid found in various species of the Lupinus genus (lupines).[1][2] Its toxicological significance lies primarily in its potent teratogenicity, causing a condition known as "crooked calf disease" in cattle.[1][3][4][5] This occurs when pregnant cows consume lupines containing this compound during a specific gestational period (days 40-70), leading to skeletal deformities in their offspring.[2][5] The proposed mechanism involves the desensitization of nicotinic acetylcholine receptors, which impairs fetal movement.[6][7] Given the severe economic and animal welfare implications, the unambiguous confirmation of this compound in toxicological investigations is crucial.

The molecular structure of this compound (C₁₅H₂₀N₂O, Molar Mass: 244.33 g/mol ) presents unique analytical challenges that necessitate sophisticated confirmatory techniques.[8]

The Analytical Cornerstone: Why Chromatography Coupled with Mass Spectrometry is the Gold Standard

In modern toxicology, a confirmatory analysis must provide unequivocal identification of a substance. This is typically achieved by determining at least two uncorrelated parameters, one of which must provide information about the chemical structure.[9] Hyphenated techniques, particularly those combining a separation method with a structural elucidation method, are the methods of choice.[10][11] For this compound, as with many other alkaloids, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preeminent confirmatory methods.[12][13]

The Power of Separation and Identification
  • Chromatography (GC and LC): This component separates this compound from other compounds in a complex biological or environmental matrix. This is critical to avoid interference from other alkaloids or endogenous substances that may have similar masses.

  • Mass Spectrometry (MS and MS/MS): This component provides structural information. The mass spectrometer ionizes the separated this compound molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed, providing a highly specific fragmentation pattern that acts as a "chemical fingerprint" for the molecule.[14]

Comparative Analysis of Confirmatory Methods: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for this compound confirmation depends on several factors, including the nature of the sample, required sensitivity, and available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase.
This compound Volatility This compound may require derivatization to increase its volatility and thermal stability for optimal GC analysis.Well-suited for the analysis of non-volatile and thermally labile compounds like this compound in its native form.
Sensitivity Generally offers good sensitivity, often in the nanogram per gram (ng/g) range.[12]Typically provides higher sensitivity, often reaching picogram per milliliter (pg/mL) levels.[15]
Specificity High, based on retention time and mass spectrum.Very high, based on retention time, precursor ion, and product ion fragmentation patterns.
Sample Throughput Can be lower due to longer run times and potential need for derivatization.Generally allows for faster analysis times.[16]
Matrix Effects Can be susceptible to matrix effects that may interfere with analyte detection.Also susceptible to matrix effects, but these can often be mitigated with appropriate sample preparation and the use of internal standards.
Instrumentation Cost Generally lower than LC-MS/MS.Higher initial investment.

Expert Insight: For routine screening and confirmation where high sensitivity is not the primary driver, GC-MS can be a cost-effective and reliable option, provided that a robust derivatization protocol is established. However, for complex biological matrices like serum or tissue, and when trace-level detection is required, LC-MS/MS is the superior technique due to its enhanced sensitivity and specificity.[17]

Experimental Protocols: A Step-by-Step Guide

The following protocols are generalized frameworks. It is imperative to validate these methods in your own laboratory to ensure they meet the specific requirements of your study.[18][19][20]

Sample Preparation: The Critical First Step

The goal of sample preparation is to extract this compound from the matrix and remove interfering substances.

Caption: Workflow for confirmatory analysis of this compound by GC-MS.

  • Derivatization (if necessary): To the dried extract, add a derivatizing agent (e.g., heptafluorobutyric anhydride) and heat to create a more volatile and thermally stable derivative of this compound. [21]2. Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized or underivatized sample into the GC inlet. [22]3. Chromatographic Separation:

    • Column: Use a capillary column suitable for alkaloid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a short period, then ramp the temperature up to a final temperature (e.g., 300 °C). [22]This temperature gradient separates compounds based on their boiling points.

  • Mass Spectrometry:

    • Ionization: Use electron impact (EI) ionization at 70 eV.

    • Analysis Mode: Operate in full scan mode to obtain the complete mass spectrum for identification, or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitation.

    • Confirmation Criteria: The retention time of the peak in the sample must match that of a certified reference standard. The mass spectrum of the sample peak must match the mass spectrum of the reference standard, including the relative abundances of the characteristic ions.

LC-MS/MS Confirmatory Analysis

Caption: Workflow for confirmatory analysis of this compound by LC-MS/MS.

  • Chromatographic Separation:

    • Column: Use a reversed-phase C18 column.

    • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) or a buffer (e.g., ammonium acetate) to improve peak shape and ionization efficiency. [23][24]2. Tandem Mass Spectrometry:

    • Ionization: Use positive electrospray ionization (ESI+), as the nitrogen atoms in this compound are readily protonated.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for confirmation and quantification due to its high selectivity and sensitivity.

    • MRM Transitions: At least two MRM transitions (a precursor ion and two different product ions) should be monitored for this compound. The precursor ion will be the protonated molecule [M+H]⁺. The product ions are generated by fragmentation of the precursor ion in the collision cell. The specific fragmentation pattern is characteristic of this compound. [14][25][26] * Confirmation Criteria: The retention time of the peak in the sample must match that of a certified reference standard. The ratio of the two MRM transitions in the sample must be within a specified tolerance (e.g., ±20%) of the ratio observed for the reference standard. [27]

Trustworthiness: The Role of Quality Control and Reference Standards

The reliability of any confirmatory analysis hinges on a robust quality control program and the use of high-quality reference materials.

  • Certified Reference Materials (CRMs): Whenever possible, use a CRM of this compound for instrument calibration and method validation. [28]CRMs are produced by national metrology institutes (e.g., NIST) and provide the highest level of accuracy and traceability. [29]* Internal Standards: The use of an internal standard (ideally, a stable isotope-labeled version of this compound) is highly recommended to correct for variations in sample preparation and instrument response.

  • Method Validation: A full method validation should be performed to assess parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). [18][30]* Blanks and Controls: Regularly analyze procedural blanks to check for contamination and fortified control samples to monitor method performance.

Conclusion: A Scientifically Sound Approach to this compound Confirmation

The confirmatory analysis of this compound in toxicological investigations demands a meticulous and scientifically sound approach. While both GC-MS and LC-MS/MS are powerful techniques, LC-MS/MS is generally the preferred method due to its superior sensitivity and applicability to this compound in its native form. A well-validated method, incorporating appropriate sample preparation, high-quality reference standards, and robust quality control measures, is essential for generating defensible and trustworthy data. This guide provides the foundational knowledge for researchers to develop and implement reliable confirmatory tests for this compound, ultimately contributing to a better understanding of its toxicology and the protection of animal health.

References

  • Green, B. T., Welch, K. D., & Panter, K. E. (2017). This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle. Research in Veterinary Science, 114, 299-304. [Link]

  • Li, G., Liu, Y., Yang, J., & Bai, L. (2019). Simple quantitative analytical methods for the determination of alkaloids from medicinal and edible plant foods using a homemade chromatographic monolithic column. Journal of Chromatography B, 1128, 121784. [Link]

  • Hohmann, M., Wimmer, E., & Stahlschmidt-Allner, P. (2021). Testing Analytical Methods for Antibiotic Detection in Tenebrio molitor Larvae: A Controlled Feeding Trial. Foods, 10(11), 2635. [Link]

  • Mroczek, T., & Gliszczyńska, A. (2021). GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery from Funnel Beaker Culture Sites in South-Eastern Poland. Molecules, 26(11), 3320. [Link]

  • Kayam, D., Paramasiva, I., Sreelakshmi, C. H., MuraliKrishna, T., KiranKumar, K., Harathi, P. N., Venkateswarlu, U., & Sarada, J. D. R. (2024). Development of ultra HPLC analytical method for pymetrozine residues in rice. Journal of Pharmacognosy and Phytochemistry, 13(2), 1-6. [Link]

  • Agency for Toxic Substances and Disease Registry. (1996). Toxicological Profile for Endrin. U.S. Department of Health and Human Services. [Link]

  • Al-Asmari, A. I., Al-Zahrani, A. A., & Al-Shahrani, H. M. (2014). A GC–MS Method for Detection and Quantification of Cathine, Cathinone, Methcathinone and Ephedrine in Oral Fluid. Journal of Analytical Toxicology, 38(7), 421–428. [Link]

  • Green, B. T., Welch, K. D., & Panter, K. E. (2017). This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle. Research in Veterinary Science, 114, 299–304. [Link]

  • United Nations Office on Drugs and Crime. (2015). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations. [Link]

  • Haneef, J., Shah, S., & Mohamed, M. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Molecules, 26(21), 6606. [Link]

  • Welch, K. D., Green, B. T., Gardner, D. R., & Panter, K. E. (2008). Concentration of this compound and ammodendrine in blood (mean ± SE) from low body condition (LBC) and high body condition (HBC) cows dosed with 2 g of ground Lupinus leucophyllus (this compound) and Lupinus sulphureus (ammodendrine)/kg of BW. Journal of Animal Science, 86(9), 2371–2377. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Pyrethrins and Pyrethroids. U.S. Department of Health and Human Services. [Link]

  • B-B, K., & M-M, P. (2017). Validation of an analytical method for the quantification of total alkaloids. Journal of Analytical & Pharmaceutical Research, 6(4). [Link]

  • Welch, K. D., Green, B. T., Gardner, D. R., & Panter, K. E. (2008). The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease. Journal of Animal Science, 86(9), 2371–2377. [Link]

  • Davis, A. M. (1981). The Occurrence of this compound in a Collection of Western American Lupines. Journal of Range Management, 34(4), 321–323. [Link]

  • Welch, K. D., Green, B. T., Gardner, D. R., & Panter, K. E. (2008). The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease. Journal of Animal Science, 86(9), 2371-2377. [Link]

  • Holstege, D. M., Puschner, B., & Le, T. (2005). Determination of Grayanotoxins in Biological Samples by LC-MS/MS. Journal of Agricultural and Food Chemistry, 53(23), 8847–8851. [Link]

  • Al-Mekhlafi, N. A., Shaari, K., Abas, F., Stærk, D., & Kneer, R. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8206. [Link]

  • Lehner, A. F., Craig, A. M., Fannin, N., Bush, L., & Tobin, T. (2004). Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry. Journal of Mass Spectrometry, 39(9), 1036–1045. [Link]

  • Eugelio, V., Carlucci, C., & Mascia, C. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Foods, 12(3), 643. [Link]

  • Sit, C., & Quirós-Alcalá, L. (2022). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. International Journal of Environmental Research and Public Health, 19(19), 12170. [Link]

  • Singh, D., Singh, S., & Chear, N. J. Y. (2018). Proposed fragmentation pathway of mitragynine. ResearchGate. [Link]

  • Global Substance Registration System. (n.d.). This compound. [Link]

  • Vetlexicon. (n.d.). Lupine poisoning in Cows (Bovis). [Link]

  • Dinis-Oliveira, R. J., Magalhães, T., & Santos, A. (2016). GC-MS Method for the Analysis of Thirteen Opioids, Cocaine and Cocaethylene in Whole Blood Based on a Modified Quechers Extract. Current Drug Research Reviews, 8(1), 51–61. [Link]

  • European Union Reference Laboratory for mycotoxins & plant toxins in food and feed. (2018). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. [Link]

  • Waters Corporation. (2012). The Analysis of Veterinary Drug Residues in Animal Muscle Tissue Using Multi-Residue Screening Based Upon Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. [Link]

  • Shuaibu, M. N., Abdullahi, I. L., & Ayo, R. G. (2013). Preliminary phytochemical and elemental analysis of aqueous and fractionated pod extracts of Acacia nilotica (Thorn mimosa). Journal of Basic and Clinical Pharmacy, 4(2), 43–46. [Link]

  • Acevska, J., Dimitrovska, A., Stefkov, G., Brezovska, K., Karapandzova, M., & Kulevanova, S. (2012). Development and Validation of a Reversed-Phase HPLC Method for Determination of Alkaloids from Papaver somniferum L. (Papaveraceae). Journal of AOAC International, 95(3), 735–741. [Link]

  • Murugan, T., & Wins, J. A. (2013). Gas Chromatography – Mass Spectroscopy (GC-MS) Analysis of Various Extracts of Cocculus hirsutus. Biosciences Biotechnology Research Asia, 10(1), 167–171. [Link]

  • Kim, J., & Lee, S. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Mass Spectrometry Letters, 4(2), 35–39. [Link]

  • National Institute of Standards and Technology. (2009). Certificate of Analysis - Standard Reference Material® 3242. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Carlucci, C., Eugelio, V., & Mascia, C. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Foods, 12(3), 643. [Link]

  • da Silva, E. F., de Oliveira, A. S., & de Andrade, J. B. (2017). Analytical procedure for the preparation of plant samples. ResearchGate. [Link]

  • These, A., & Preiss-Weigert, A. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Mycotoxin Research, 38(3), 195-210. [Link]

  • Zhao, L., & Lucas, D. (2015). Multiresidue Analysis of Veterinary Drugs in Bovine Liver by LC/MS/MS. Agilent Technologies, Inc. [Link]

  • Biology Discussion. (n.d.). Detection of Alkaloids | Plants. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ANAGYRINE
Reactant of Route 2
ANAGYRINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.